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  • Product: 1-Chloro-4-(4-nitrophenoxy)benzene
  • CAS: 1836-74-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Chloro-4-(4-nitrophenoxy)benzene (CAS 1836-74-4): Properties, Synthesis, and Applications

This guide offers a comprehensive technical overview of 1-Chloro-4-(4-nitrophenoxy)benzene, a diaryl ether of significant interest in synthetic chemistry. Designed for researchers, chemists, and professionals in drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers a comprehensive technical overview of 1-Chloro-4-(4-nitrophenoxy)benzene, a diaryl ether of significant interest in synthetic chemistry. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's core properties, outlines a robust synthesis protocol with mechanistic insights, details critical safety information, and explores its potential as a versatile intermediate for creating more complex molecular architectures.

Chemical Identity and Physicochemical Properties

1-Chloro-4-(4-nitrophenoxy)benzene is an aromatic compound characterized by a diaryl ether linkage, with a chloro substituent on one phenyl ring and a nitro group on the other, both in the para position. This substitution pattern significantly influences its reactivity and physical properties.

Table 1: Chemical Identifiers for 1-Chloro-4-(4-nitrophenoxy)benzene

Identifier Value Source
CAS Number 1836-74-4 [1][2][3]
Molecular Formula C₁₂H₈ClNO₃ [1][2][3]
Molecular Weight 249.65 g/mol [1][2]
IUPAC Name 1-chloro-4-(4-nitrophenoxy)benzene [1]
Synonyms 4-Chlorophenyl 4'-nitrophenyl ether, p-Chlorophenyl p-nitrophenyl ether, 4-Chloro-4'-nitrodiphenyl ether [1][2]
InChIKey GDEZSMXXDMVYHT-UHFFFAOYSA-N [1][2]

| Canonical SMILES | C1=CC(=CC=C1[O-])OC2=CC=C(C=C2)Cl |[1][2] |

The physical characteristics of the compound are summarized below. Its solid nature and distinct melting point are typical for a molecule of this size and polarity.

Table 2: Physicochemical Properties of 1-Chloro-4-(4-nitrophenoxy)benzene

Property Value Source
Physical State Solid, Crystalline (predicted)
Melting Point 76 °C [2]
Boiling Point Data not readily available. Estimated to be >300 °C based on related structures.[4]

| Solubility | Insoluble in water; Soluble in common organic solvents like acetone, toluene, and ethers.[5] | |

molecular_structure cluster_ring1 cluster_ring2 C1 C C2 C C1->C2 O1 O C1->O1 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 N1 N C4->N1 C6 C C5->C6 C6->C1 C7 C O1->C7 O2 O N1->O2 = O_neg - N1->O_neg N_pos + C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 Cl1 Cl C10->Cl1 C12 C C11->C12 C12->C7

Caption: 2D structure of 1-Chloro-4-(4-nitrophenoxy)benzene.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of 1-Chloro-4-(4-nitrophenoxy)benzene. While raw spectral data is best obtained experimentally, the expected profile can be predicted from its structure.[1]

  • ¹H NMR: The spectrum is expected to show two distinct sets of signals in the aromatic region (approx. 6.9-8.3 ppm). Due to the para-substitution on both rings, each ring should produce a pair of doublets (an AA'BB' system), integrating to 4 protons each. The electron-withdrawing nitro group will shift the protons on its adjacent ring further downfield compared to the protons on the chloro-substituted ring.

  • ¹³C NMR: The spectrum will display signals for 12 carbon atoms. Due to symmetry, only 6 unique aromatic carbon signals are expected: four C-H signals and two quaternary carbon signals (C-O, C-NO₂, C-Cl, C-O). The carbon attached to the nitro group will be significantly deshielded.

  • Infrared (IR) Spectroscopy: Key characteristic peaks would include:

    • Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

    • C-O-C stretching for the diaryl ether linkage around 1240 cm⁻¹.

    • C-Cl stretching around 700-800 cm⁻¹.

    • Aromatic C=C and C-H stretching in their usual regions.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 249. A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak) would be a key diagnostic feature.

Synthesis and Reactivity

Proposed Synthesis: Nucleophilic Aromatic Substitution (SNAr)

1-Chloro-4-(4-nitrophenoxy)benzene is readily synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group is critical, as it activates the aromatic ring towards nucleophilic attack by stabilizing the negative charge of the intermediate Meisenheimer complex. The reaction between 4-chlorophenol and 1-chloro-4-nitrobenzene is a common and effective approach.

Reaction Scheme:

4-Chlorophenol + 1-Chloro-4-nitrobenzene → 1-Chloro-4-(4-nitrophenoxy)benzene + HCl

Causality of Experimental Choices:

  • Nucleophile Generation: A strong base (e.g., potassium carbonate, sodium hydride) is required to deprotonate the weakly acidic 4-chlorophenol, generating the more potent 4-chlorophenoxide nucleophile.

  • Solvent: A polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺) without hydrogen bonding to the nucleophile, thereby enhancing its reactivity.

  • Temperature: The reaction typically requires heating (e.g., 80-150 °C) to overcome the activation energy associated with disrupting the aromaticity of the nitro-substituted ring.

Step-by-Step Protocol:
  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chlorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add a sufficient volume of dry DMF to dissolve the reactants.

  • Stir the mixture at room temperature for 20 minutes to allow for the formation of the potassium 4-chlorophenoxide salt.

  • Add 1-chloro-4-nitrobenzene (1.0 eq) to the mixture.

  • Heat the reaction mixture to 120 °C and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into a beaker of cold water, which will precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water to remove inorganic salts and residual DMF.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-Chloro-4-(4-nitrophenoxy)benzene.

synthesis_workflow cluster_reactants Reactants cluster_process Process R1 4-Chlorophenol Mix 1. Mix & Deprotonate R1->Mix R2 1-Chloro-4-nitrobenzene React 2. Heat (120°C) SNAr Reaction R2->React Base K₂CO₃ (Base) Base->Mix Solvent DMF (Solvent) Solvent->Mix Mix->React Add R2 Workup 3. Aqueous Workup (Precipitation) React->Workup Purify 4. Recrystallization Workup->Purify Product Pure 1-Chloro-4-(4-nitrophenoxy)benzene Purify->Product

Caption: Workflow for the synthesis of the target compound.

Key Reactivity

The primary site of reactivity for further synthetic elaboration is the nitro group.

  • Reduction of the Nitro Group: The nitro group can be selectively and efficiently reduced to an amine group (-NH₂) using various established methods, such as catalytic hydrogenation (H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl, Fe/HCl). This transformation yields 4-(4-chlorophenoxy)aniline, a valuable bifunctional intermediate. The resulting amino group can then participate in a wide range of reactions, including amide bond formation, diazotization, and N-alkylation, making it a cornerstone for building diverse molecular libraries.

Safety and Handling

1-Chloro-4-(4-nitrophenoxy)benzene is classified as a hazardous substance. Adherence to strict safety protocols is mandatory.[1] The GHS classification highlights its potential for causing irritation, sensitization, and serious eye damage.[1][3]

Table 3: GHS Hazard Information

Category Information
Pictograms GHS07 (Exclamation Mark), GHS05 (Corrosion)
Signal Word Danger
Hazard Statements H302: Harmful if swallowed.[1][3] H315: Causes skin irritation.[1][3] H317: May cause an allergic skin reaction.[1][3] H318: Causes serious eye damage.[1][3] H335: May cause respiratory irritation.[1][3]

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P301+P317: IF SWALLOWED: Get medical help.[1] P302+P352: IF ON SKIN: Wash with plenty of water.[1] P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

Handling Recommendations:

  • Engineering Controls: Use this chemical only in a well-ventilated fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield at all times.

  • Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

It is also critical to note that a common precursor, 1-chloro-4-nitrobenzene (CAS 100-00-5) , is a suspected carcinogen and mutagen.[6][7][8] Researchers must handle this starting material with extreme caution and be aware of its distinct and more severe hazard profile.

Applications in Research and Drug Development

While not an end-product drug itself, 1-Chloro-4-(4-nitrophenoxy)benzene serves as a valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

  • Scaffold for Bioactive Molecules: The diaryl ether linkage is a privileged structure found in numerous biologically active compounds, including certain antibiotics, anticancer agents, and herbicides. This compound provides a pre-formed diaryl ether core that can be further functionalized.

  • Intermediate for Amine Derivatives: As previously discussed, the reduction of the nitro group to an amine is the most powerful application of this intermediate. The resulting 4-(4-chlorophenoxy)aniline can be used as a key precursor in the synthesis of:

    • Kinase Inhibitors: Many small-molecule kinase inhibitors feature aniline or anilide-type structures for hydrogen bonding interactions within the ATP-binding pocket of the target kinase.

    • Antimicrobial Agents: The synthesis of novel sulfonamides or other heterocyclic systems with potential antimicrobial activity can start from this aniline derivative.

    • Materials Science: The rigid, aromatic structure makes it a candidate for incorporation into polymers or organic electronic materials after suitable modification.

The strategic placement of the chloro and (pre-amino) nitro groups at opposite ends of the molecule allows for orthogonal chemical modifications, making it a highly versatile tool for systematic drug design and structure-activity relationship (SAR) studies.

References

  • Loba Chemie. (2019). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS.
  • Office of Environmental Health Hazard Assessment (OEHHA). (1999). EVIDENCE ON THE CARCINOGENICITY OF 1-CHLORO-4-NITROBENZENE.
  • PubChem. 1-Chloro-4-(4-nitrophenoxy)benzene | C12H8ClNO3 | CID 15786. Retrieved from [Link].

  • UNEP Publications. (2002). 1-CHLORO-4-NITROBENZENE CAS N°:100-00-5.
  • CAS Common Chemistry. 1-Chloro-4-(4-nitrophenoxy)benzene. Retrieved from [Link].

  • PubChem. 1-Chloro-4-nitrobenzene | C6H4ClNO2 | CID 7474. Retrieved from [Link].

  • Fisher Scientific. (2024). SAFETY DATA SHEET for 1-Chloro-4-nitrobenzene.
  • NIST. Benzene, 1-chloro-4-nitro-. Retrieved from [Link].

  • Fisher Scientific. (2025). SAFETY DATA SHEET for 1-Chloro-4-nitrobenzene.
  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE.
  • Acta Chemica Malaysia. EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS.
  • ResearchGate. Figure S19: 1 H NMR spectra of 1-chloro-4-(2-nitrovinyl) benzene (1e).... Retrieved from [Link].

  • Google Patents. CN103086892A - Method for preparing p-nitrochlorobenzene by nitrifying chlorobenzene by using nitrogen dioxide.
  • Wikipedia. 4-Nitrochlorobenzene. Retrieved from [Link].

  • Cayman Chemical. (2024). Nitrofen - Safety Data Sheet.
  • Chemsrc. 4-NITROPHENYL PHENYL ETHER | CAS#:620-88-2. Retrieved from [Link].

Sources

Exploratory

A Comprehensive Technical Guide to 1-Chloro-4-(4-nitrophenoxy)benzene

This guide provides an in-depth technical overview of 1-Chloro-4-(4-nitrophenoxy)benzene, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 1-Chloro-4-(4-nitrophenoxy)benzene, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. The document covers nomenclature, physicochemical properties, synthesis protocols, applications, and safety, grounded in authoritative sources to ensure scientific integrity.

Chemical Identity and Nomenclature

1-Chloro-4-(4-nitrophenoxy)benzene is a diaryl ether characterized by a chlorophenyl group and a nitrophenyl group linked by an ether oxygen. Precise identification is crucial for regulatory compliance, experimental reproducibility, and safety.

The authoritative IUPAC name for this compound is 1-(4-chlorophenoxy)-4-nitrobenzene [1]. However, it is also widely recognized by the name 1-Chloro-4-(4-nitrophenoxy)benzene. Due to the substitution patterns, several synonyms are used in literature and commercial listings, which can be a source of confusion if not properly cross-referenced.

Key Identifiers:

  • CAS Number : 1836-74-4[1][2][3]

  • Molecular Formula : C₁₂H₈ClNO₃[1][2]

  • Molecular Weight : 249.65 g/mol [1][2][4]

Common Synonyms:

  • 4-Chlorophenyl 4'-nitrophenyl ether[1]

  • p-Chlorophenyl p-nitrophenyl ether[1]

  • 4'-Chloro-4-nitrobiphenyl ether[1]

  • Benzene, 1-chloro-4-(4-nitrophenoxy)-[1]

It is essential to distinguish this isomer from its positional isomers, such as 1-Chloro-2-(4-nitrophenoxy)benzene (CAS No. 2091-61-4) and 1-Chloro-3-(4-nitrophenoxy)benzene (CAS No. 2303-23-3), as their chemical and toxicological properties differ significantly[4][5].

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to its application in experimental and industrial settings. These parameters dictate choices regarding solvents, reaction conditions, purification methods, and storage.

PropertyValueSource
Molecular Weight 249.65 g/mol [1][2][4]
Appearance Solid (form not specified)Assumed based on ethers of similar MW
Melting Point 99.2 °C[3]
Boiling Point Data not available-
Solubility Insoluble or slightly soluble in water. Soluble in organic solvents like isooctane.[3][6]
Storage Sealed in dry, room temperature conditions.[2]

Note: The properties listed are specific to the para-substituted isomer (CAS 1836-74-4). Isomers like 4-chlorophenyl phenyl ether (CAS 7005-72-3) exhibit different properties, such as being a liquid at room temperature with a density of approximately 1.2 g/cm³[6][7].

Synthesis and Reactivity

1-Chloro-4-(4-nitrophenoxy)benzene is typically synthesized via nucleophilic aromatic substitution (SNAr), a cornerstone reaction in organic chemistry. The Williamson ether synthesis is a common approach.

General Synthesis Protocol: Williamson Ether Synthesis

This method involves the reaction of a phenoxide with an activated aryl halide. In this case, the electron-withdrawing nitro group on one ring activates the halogen on the other ring for nucleophilic displacement.

Reaction: 4-Chlorophenol + 1-Chloro-4-nitrobenzene → 1-Chloro-4-(4-nitrophenoxy)benzene

Rationale: The reaction is driven by the formation of a stable ether linkage. A strong base is required to deprotonate the 4-chlorophenol, creating the potent 4-chlorophenoxide nucleophile. The nitro group on the 1-chloro-4-nitrobenzene ring is critical; its strong electron-withdrawing nature stabilizes the negatively charged intermediate (Meisenheimer complex), thereby facilitating the substitution reaction.

Step-by-Step Protocol:

  • Deprotonation: Dissolve 4-chlorophenol in a suitable polar aprotic solvent (e.g., DMF, DMSO). Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), portion-wise at 0 °C to form the sodium or potassium 4-chlorophenoxide salt.

  • Substitution: To the resulting phenoxide solution, add an equimolar amount of 1-chloro-4-nitrobenzene[8].

  • Reaction: Heat the mixture to a temperature typically ranging from 80 to 120 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude product.

  • Purification: Collect the solid product by filtration, wash with water to remove inorganic salts, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified 1-Chloro-4-(4-nitrophenoxy)benzene.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

G Figure 1: Synthesis & Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Reactants 4-Chlorophenol + 1-Chloro-4-nitrobenzene Base Base (e.g., K2CO3) in Polar Aprotic Solvent (e.g., DMF) ReactionVessel Reaction at 80-120°C Base->ReactionVessel Nucleophilic Aromatic Substitution Quench Precipitation in Ice Water ReactionVessel->Quench Cooling Filter Filtration & Washing Quench->Filter Recrystallize Recrystallization from Ethanol/Water Filter->Recrystallize FinalProduct Pure 1-Chloro-4-(4-nitrophenoxy)benzene Recrystallize->FinalProduct G Figure 2: Analytical Characterization Workflow cluster_purity Purity Assessment cluster_structure Structural Elucidation Crude Crude Product TLC TLC / HPLC Crude->TLC MP Melting Point Crude->MP FTIR FTIR Spectroscopy TLC->FTIR Confirmation Identity & Purity Confirmed MP->Confirmation NMR NMR (1H, 13C) FTIR->NMR MS Mass Spectrometry NMR->MS MS->Confirmation

Sources

Foundational

A Technical Guide to the Synthetic Applications of 1-Chloro-4-(4-nitrophenoxy)benzene

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides an in-depth exploration of the synthetic utility of 1-Chloro-4-(4-nitroph...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the synthetic utility of 1-Chloro-4-(4-nitrophenoxy)benzene, a versatile difunctional building block in modern organic synthesis. We will dissect the molecule's reactivity, focusing on its two primary reactive sites: the activated aryl chloride amenable to nucleophilic aromatic substitution and the nitro group, which can be readily reduced to a primary amine. This guide will furnish not only the theoretical underpinnings of these transformations but also detailed, field-proven experimental protocols. Furthermore, we will delve into the significant applications of the resulting downstream products, particularly in the synthesis of high-performance polymers and as a scaffold for novel bioactive molecules. The causality behind experimental choices, self-validating protocols, and authoritative references are central pillars of this document, designed to empower researchers in leveraging this valuable synthetic intermediate.

Introduction: Unveiling the Synthetic Potential of a Key Intermediate

1-Chloro-4-(4-nitrophenoxy)benzene is a diaryl ether characterized by a strategic placement of two key functional groups: a chloro substituent on one phenyl ring and a nitro group on the other, positioned para to the ether linkage. This specific arrangement imbues the molecule with a dual reactivity profile, making it a valuable precursor for a diverse array of more complex chemical structures.

The electron-withdrawing nature of the nitro group, transmitted through the phenoxy bridge, activates the chloro-substituted aromatic ring towards nucleophilic attack. This facilitates a range of substitution reactions, allowing for the introduction of various functionalities. Concurrently, the nitro group itself serves as a synthetic handle, readily undergoing reduction to an amino group. This transformation opens up a vast landscape of subsequent chemical modifications, including amide bond formation and the construction of nitrogen-containing heterocycles.

This guide will systematically explore these two major avenues of reactivity, providing the necessary theoretical framework and practical guidance for their successful implementation in a laboratory setting.

Core Reactivity and Mechanistic Considerations

The synthetic utility of 1-Chloro-4-(4-nitrophenoxy)benzene is primarily dictated by two distinct, yet complementary, reactive centers. Understanding the underlying mechanisms governing the transformations at these sites is paramount for rational reaction design and optimization.

Nucleophilic Aromatic Substitution (SNA r) at the Chloro-Substituted Ring

The chlorine atom on the phenoxy-substituted ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of the para-nitro group on the other ring. The nitro group's strong electron-withdrawing effect is relayed through the ether oxygen, effectively delocalizing the negative charge of the Meisenheimer intermediate formed during the reaction, thereby stabilizing it.[1][2] This stabilization lowers the activation energy of the reaction, making the substitution more favorable.[2]

The reaction proceeds via a two-step addition-elimination mechanism:

  • Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the chloride ion.

SNAr_Mechanism cluster_legend Legend A 1-Chloro-4-(4-nitrophenoxy)benzene Intermediate Meisenheimer Complex (Resonance Stabilized) A->Intermediate Addition Nu Nucleophile (Nu⁻) Nu->Intermediate Product Substituted Product Intermediate->Product Elimination Cl_ion Chloride Ion (Cl⁻) Intermediate->Cl_ion Start Starting Material Reagent Reagent Inter Intermediate Prod Product Leaving Leaving Group

Caption: Generalized workflow for the SNAr reaction.

Reduction of the Nitro Group

The nitro group of 1-Chloro-4-(4-nitrophenoxy)benzene can be efficiently reduced to a primary amine, yielding 4-(4-aminophenoxy)aniline. This transformation is a cornerstone of its synthetic utility, as the resulting diamine is a valuable monomer and a precursor to a wide range of biologically active molecules.

A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation being a common and clean method. The choice of catalyst and reaction conditions is crucial to ensure the selective reduction of the nitro group without affecting the chloro-substituent or the ether linkage.

Key Synthetic Transformations and Experimental Protocols

This section provides detailed experimental procedures for the two principal transformations of 1-Chloro-4-(4-nitrophenoxy)benzene. These protocols are designed to be self-validating and are grounded in established chemical principles.

Nucleophilic Aromatic Substitution with Amines: Synthesis of N-Substituted Derivatives

The reaction with amines is a prime example of the SNAr reactivity of 1-Chloro-4-(4-nitrophenoxy)benzene, leading to the formation of valuable N-substituted 4-(4-nitrophenoxy)anilines.

SNAr_Workflow Start 1-Chloro-4-(4-nitrophenoxy)benzene + Amine (e.g., Piperidine) Reaction Reaction in a suitable solvent (e.g., DMF, DMSO) with heating Start->Reaction Workup Aqueous Workup (Precipitation and Filtration) Reaction->Workup Purification Recrystallization or Chromatography Workup->Purification Product N-Substituted 4-(4-nitrophenoxy)aniline Purification->Product

Caption: Experimental workflow for SNAr with amines.

Experimental Protocol: Synthesis of 1-(4-(4-nitrophenoxy)phenyl)piperidine

  • Materials:

    • 1-Chloro-4-(4-nitrophenoxy)benzene

    • Piperidine

    • N,N-Dimethylformamide (DMF)

    • Water

    • Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-Chloro-4-(4-nitrophenoxy)benzene (1.0 eq) in DMF.

    • Add piperidine (1.2 eq) to the solution.

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing cold water to precipitate the product.

    • Collect the solid product by vacuum filtration and wash thoroughly with water.

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to afford the pure 1-(4-(4-nitrophenoxy)phenyl)piperidine.

  • Self-Validation: The identity and purity of the product can be confirmed by melting point determination, and spectroscopic analysis (¹H NMR, ¹³C NMR, and IR). The disappearance of the starting material on TLC is a key indicator of reaction completion.

ReactantMolar RatioSolventTemperature (°C)Time (h)Yield (%)Reference
1-Chloro-4-(4-nitrophenoxy)benzene1.0DMF904>90(Analogous reactions)[3]
Piperidine1.2
Reduction of the Nitro Group: Synthesis of 4-(4-Aminophenoxy)aniline

The reduction of the nitro group is a critical step in unlocking the potential of 1-Chloro-4-(4-nitrophenoxy)benzene for applications in polymer science and medicinal chemistry. Catalytic hydrogenation is a preferred method due to its high efficiency and the clean nature of the reaction.[4]

Reduction_Workflow Start 1-Chloro-4-(4-nitrophenoxy)benzene Reaction Catalytic Hydrogenation (e.g., Pd/C, H₂) in a suitable solvent (e.g., Ethanol) Start->Reaction Filtration Filtration to remove catalyst Reaction->Filtration Isolation Solvent removal and product isolation Filtration->Isolation Product 4-(4-Aminophenoxy)aniline Isolation->Product

Caption: Experimental workflow for nitro group reduction.

Experimental Protocol: Catalytic Hydrogenation to 4-(4-Aminophenoxy)aniline

  • Materials:

    • 1-Chloro-4-(4-nitrophenoxy)benzene

    • Palladium on carbon (10% Pd/C)

    • Ethanol

    • Hydrogen gas

  • Procedure:

    • To a solution of 1-Chloro-4-(4-nitrophenoxy)benzene in ethanol in a hydrogenation vessel, add a catalytic amount of 10% Pd/C.

    • Seal the vessel and purge with nitrogen, followed by hydrogen.

    • Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture vigorously at room temperature.

    • Monitor the reaction by observing the cessation of hydrogen uptake.

    • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude 4-(4-aminophenoxy)aniline.

    • The product can be further purified by recrystallization if necessary.

  • Self-Validation: The successful reduction can be confirmed by the disappearance of the characteristic nitro group stretches in the IR spectrum and the appearance of N-H stretches. ¹H NMR will show a significant upfield shift of the aromatic protons and the appearance of a broad singlet corresponding to the amino protons.

ReactantCatalystSolventH₂ PressureTemperatureYield (%)Reference
1-Chloro-4-(4-nitrophenoxy)benzene10% Pd/CEthanol50 psiRoom Temp.High(Analogous reactions)[5][6]

Applications in the Synthesis of Advanced Materials and Bioactive Molecules

The derivatives of 1-Chloro-4-(4-nitrophenoxy)benzene are not merely synthetic curiosities; they are pivotal intermediates in the creation of high-value materials and pharmacologically relevant compounds.

High-Performance Polymers: The Role of 4-(4-Aminophenoxy)aniline

4-(4-Aminophenoxy)aniline, also known as 4,4'-oxydianiline (ODA), is a commercially significant monomer in the production of high-performance polymers, most notably polyimides.[7] These materials are renowned for their exceptional thermal stability, chemical resistance, and excellent mechanical properties.[7]

The synthesis of polyimides from ODA typically involves a two-step process:

  • Poly(amic acid) Formation: ODA is reacted with an aromatic dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor.[8]

  • Imidization: The poly(amic acid) is then thermally or chemically cyclized to the final polyimide.[8]

Polyimide_Synthesis ODA 4-(4-Aminophenoxy)aniline (ODA) Polyamic_Acid Poly(amic acid) Precursor ODA->Polyamic_Acid Dianhydride Aromatic Dianhydride Dianhydride->Polyamic_Acid Polyimide High-Performance Polyimide Polyamic_Acid->Polyimide Thermal or Chemical Imidization

Caption: Synthesis of polyimides from 4-(4-aminophenoxy)aniline.

The properties of the resulting polyimide can be tailored by the choice of the dianhydride, allowing for the creation of materials with specific characteristics for applications in aerospace, electronics, and other demanding fields.[9][10][11][12]

Scaffolds for Bioactive Molecules and Drug Discovery

The diaryl ether motif present in 1-Chloro-4-(4-nitrophenoxy)benzene and its derivatives is a common feature in many biologically active compounds. The ability to introduce diverse functionalities through nucleophilic aromatic substitution and subsequent transformations of the amino group makes this scaffold particularly attractive for the synthesis of novel drug candidates.

For instance, the diamine 4-(4-aminophenoxy)aniline can serve as a starting point for the synthesis of various heterocyclic compounds, which are a cornerstone of modern medicinal chemistry.[13][14][15] The two primary amino groups can be selectively functionalized to construct complex molecular architectures with potential applications as antimicrobial, anticancer, or anti-inflammatory agents.[16][17][18]

Conclusion

1-Chloro-4-(4-nitrophenoxy)benzene stands out as a strategically designed building block with a rich and versatile chemistry. Its dual reactivity allows for a modular and efficient approach to the synthesis of a wide range of valuable compounds. From the robust and high-performance polyimides that are indispensable in modern technology to the intricate and nuanced structures of potential therapeutic agents, the applications stemming from this intermediate are both broad and impactful. This guide has provided a comprehensive overview of its core reactivity, detailed experimental protocols for its key transformations, and a glimpse into the significant end-uses of its derivatives. It is our hope that this technical resource will serve as a valuable tool for researchers and scientists, enabling them to fully harness the synthetic potential of 1-Chloro-4-(4-nitrophenoxy)benzene in their own endeavors.

References

  • Advanced Organic Module | English | Green Chemistry - University of Scranton. (n.d.). Retrieved January 24, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved January 24, 2026, from [Link]

  • US Patent No. US4265834A. (1981).
  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Retrieved January 24, 2026, from [Link]

  • Yang, C. P., & Chen, W. T. (1993). Synthesis and properties of polyimides derived from 4, 4′-(2, 7-naphthylenedioxy) dianiline and aromatic tetracarboxylic dianhydrides. Die Makromolekulare Chemie, 194(11), 3061–3069.
  • ResearchGate. (n.d.). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Retrieved January 24, 2026, from [Link]

  • EP Patent No. EP0825979B1. (2001).
  • IJNRD. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles. Retrieved January 24, 2026, from [Link]

  • Shen, L. L., et al. (2000). Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. Journal of medicinal chemistry, 43(8), 1537-1547.
  • Sci-Hub. (n.d.). Synthesis and properties of polyimides derived from 4,4′‐(2,7‐naphthylenedioxy)dianiline and aromatic tetracarboxylic dianhydrides. Retrieved January 24, 2026, from [Link]

  • Wikipedia. (n.d.). 4,4'-Oxydianiline. Retrieved January 24, 2026, from [Link]

  • Wang, Y., et al. (2014). Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts. Journal of the Serbian Chemical Society, 79(1), 1-8.
  • US Patent No. US4539428A. (1985).
  • ResearchGate. (n.d.). Kinetics of hydrogenation of 4‐chloro‐2‐nitrophenol catalyzed by Pt/carbon catalyst. Retrieved January 24, 2026, from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Heterocyclic Compounds Derived From 4- Hydroxy and 4-Amino Acetophenone. Retrieved January 24, 2026, from [Link]

  • EP Patent No. EP0000805A1. (1979).
  • Journal of Applied Pharmaceutical Science. (2022). Synthesis and evaluation of novel 4-anilinocoumarin derivatives as potential antimicrobial agents. Journal of Applied Pharmaceutical Science, 12(5), 133-143.
  • MDPI. (2022).
  • Frontiers. (n.d.). Editorial: Emerging heterocycles as bioactive compounds. Retrieved January 24, 2026, from [Link]

  • MDPI. (2021).
  • MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4767.
  • VTechWorks. (n.d.). Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Properties of New Aromatic Polyimides Based on 2,6-Bis(4-aminophenoxy)naphthalene and Aromatic Tetracarboxylic Dianhydrides. Retrieved January 24, 2026, from [Link]

  • Frontiers. (n.d.). Emerging Heterocycles as Bioactive Compounds. Retrieved January 24, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: The Strategic Use of Substituted Nitrophenoxy Benzene Derivatives in Agrochemical Synthesis

Abstract: The diaryl ether linkage is a cornerstone scaffold in modern agrochemical design, prized for its chemical stability and the precise spatial orientation it provides for pharmacophoric elements. When combined wit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The diaryl ether linkage is a cornerstone scaffold in modern agrochemical design, prized for its chemical stability and the precise spatial orientation it provides for pharmacophoric elements. When combined with a nitroaromatic moiety, this scaffold becomes a highly versatile synthetic intermediate. The nitro group, a powerful electron-withdrawing group, activates the aromatic ring for nucleophilic substitution and, more importantly, serves as a reliable precursor to the critical aniline functionality. This aniline is a key building block for a diverse range of active ingredients, including insecticides, anthelmintics, and herbicides. This guide provides an in-depth exploration of the synthesis and application of 1-Chloro-4-(4-nitrophenoxy)benzene and its structural isomers, focusing on field-proven protocols for the synthesis of high-value agrochemicals. We will dissect the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative literature.

Part 1: Foundational Chemistry & Key Transformations

The utility of chloronitrophenoxy benzene derivatives in agrochemical synthesis stems from two primary, sequential chemical transformations: the formation of the diaryl ether bond and the subsequent reduction of the nitro group.

The Ullmann Condensation: Forging the Diaryl Ether Linkage

The most common method for creating the C-O-C diaryl ether bond in this context is a variation of the Ullmann condensation. This reaction involves the nucleophilic substitution of an activated aryl halide with a phenoxide.

Causality and Mechanism: The reaction is typically catalyzed by a copper salt, which facilitates the coupling between the phenoxide and the aryl halide. A base, such as potassium hydroxide (KOH) or potassium carbonate (K2CO3), is essential to deprotonate the phenol, generating the more nucleophilic phenoxide ion. The nitro group on one of the rings makes the reaction more facile by withdrawing electron density, making the aryl halide more susceptible to nucleophilic attack.

The general mechanism proceeds as follows:

  • Deprotonation: The base removes the acidic proton from the phenol to form a phenoxide salt.

  • Oxidative Addition (Proposed): The copper(I) catalyst reacts with the aryl halide.

  • Ligand Exchange: The phenoxide displaces a ligand on the copper center.

  • Reductive Elimination: The diaryl ether is formed, regenerating the copper(I) catalyst.

Nitro Group Reduction: Gateway to the Key Aniline Intermediate

The transformation of the nitro group (-NO₂) into an amino group (-NH₂) is a pivotal step, as the resulting aniline is the nucleophile used to build the final agrochemical structure.[1] Several robust methods exist for this reduction.

Expertise & Experience:

  • Metal/Acid Reduction (e.g., Fe/AcOH, SnCl₂/HCl): This is a classic, cost-effective, and highly reliable method for large-scale synthesis. Iron powder in acetic acid is particularly common.[2] The reaction is heterogeneous and proceeds via a series of single-electron transfers from the metal surface to the nitro group, with the acid serving as a proton source.

  • Catalytic Hydrogenation (e.g., H₂, Pd/C): This method is cleaner, as the only byproduct is water. However, it requires specialized high-pressure equipment and careful handling of the flammable hydrogen gas and pyrophoric catalyst. It is exceptionally efficient for substrates that do not contain other reducible functional groups.

  • Hydrazine Hydrate: In the presence of a catalyst like Raney Nickel or Ferric Chloride, hydrazine hydrate can be an effective reducing agent, particularly when other methods are not suitable.[3]

The choice of method depends on factors like substrate tolerance to acid, cost, scale, and available equipment. For most agrochemical syntheses where cost is a major driver, metal/acid reductions are frequently preferred.

Part 2: Application Note I - Synthesis of a Salicylanilide Anthelmintic (Rafoxanide Analogue)

Introduction: Salicylanilides are a class of anthelmintic agents effective against parasitic flatworms (flukes) in livestock. Their mode of action involves uncoupling oxidative phosphorylation in the parasite's mitochondria. The synthesis of these molecules often relies on the amide coupling of a substituted aniline with a salicylic acid derivative. Here, we detail the synthesis of a potent salicylanilide, leveraging a 3-chloro-4-(4'-chlorophenoxy)aniline intermediate, which is structurally analogous to the title compound.[2]

Overall Synthetic Workflow

The synthesis is a three-step process starting from commercially available materials to first construct the diaryl ether, followed by nitro reduction and final amide coupling.

cluster_0 Step 1: Diaryl Ether Formation cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Amide Coupling A 3,4-Dichloronitrobenzene + 4-Chlorophenol B 3-chloro-4-(4'-chlorophenoxy)nitrobenzene A->B KOH, Cu 110-120 °C C 3-chloro-4-(4'-chlorophenoxy)aminobenzene B->C Fe, AcOH EtOH/H2O, Reflux E Final Product: Rafoxanide Analogue C->E PCl3, Xylene 110 °C D 3,5-Diiodosalicylic acid D->E PCl3, Xylene 110 °C

Caption: Synthetic workflow for a Rafoxanide analogue.

Detailed Experimental Protocols

Protocol 2.1: Synthesis of 3-chloro-4-(4′-chlorophenoxy)nitrobenzene (Diaryl Ether)[2]

  • Reagent Preparation: In a suitable reaction vessel, combine 4-chlorophenol (12.56 g, 97.7 mmol) and potassium hydroxide (KOH) (6.83 g, 121.8 mmol).

  • Melt and Mix: Heat the mixture to 70–80 °C with vigorous stirring until the phenol is completely dissolved and the phenoxide is formed.

  • Catalyst and Substrate Addition: Add fine copper powder (29 mg, 0.456 mmol) and 3,4-dichloronitrobenzene (11.04 g, 57.5 mmol) to the molten mixture.

  • Reaction: Increase the temperature to 110–120 °C and stir for 2.5 hours. Monitor the reaction progress by TLC (10% EtOAc/hexanes).

  • Work-up and Precipitation: Cool the mixture to room temperature. Add 0.8 M NaOH solution (14 mL) and stir for 20 minutes to induce precipitation.[2]

  • Isolation and Purification: Filter the precipitate and wash thoroughly with water until the pH is neutral.[2] Purify the crude solid by flash chromatography (SiO₂, 10% EtOAc/hexanes) to yield the product as a pale-yellow solid.

Protocol 2.2: Reduction to 3-chloro-4-(4′-chlorophenoxy)aminobenzene (Aniline)[2]

  • Reaction Setup: In a round-bottom flask, create a mixture of the diaryl ether from Protocol 2.1 (1.44 g, 5.07 mmol), iron powder (0.99 g, 17.74 mmol), and acetic acid (1.13 mL, 19.77 mmol) in a 3:1 solution of Ethanol/Water (2 mL).

  • Reaction: Heat the mixture to reflux for 2 hours.

  • Neutralization and Extraction: Cool the reaction to room temperature and add 1 M NaOH solution until the pH reaches 7. Remove the solid iron salts by filtration. Extract the filtrate with chloroform.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by flash chromatography (SiO₂, 20–50% EtOAc/hexanes) to afford the aniline as an orange solid.

Protocol 2.3: Amide Coupling to N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide[2]

  • Reagent Preparation: In a flask, combine the aniline from Protocol 2.2 (0.316 g, 1.24 mmol) and 3,5-diiodosalicylic acid (0.485 g, 1.24 mmol) in xylene (12 mL).

  • Activating Agent: At room temperature, add phosphorus trichloride (PCl₃) (0.11 µL, 1.24 mmol). This reacts with the salicylic acid in situ to form the more reactive acyl chloride.

  • Reaction: Heat the mixture to 110 °C and stir for 1.5 hours.

  • Isolation and Purification: Cool to room temperature and concentrate the mixture. Purify the crude residue by flash chromatography (SiO₂, 10–20% EtOAc/hexanes) to yield the final product as a white solid.

Data Summary: Reaction Parameters and Yields
StepKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
2.1 3,4-Dichloronitrobenzene, 4-Chlorophenol, KOH, CuNone (Melt)110-1202.596
2.2 Diaryl Ether, Fe, Acetic AcidEtOH/H₂O (3:1)Reflux294
2.3 Aniline, 3,5-Diiodosalicylic Acid, PCl₃Xylene1101.582
Data sourced from Morales-Serna, J. A., et al. (2023).[2]

Part 3: Application Note II - Synthesis of the Insecticide Novaluron

Introduction: Novaluron is a benzoylphenyl urea insecticide that acts as an insect growth regulator (IGR) by inhibiting chitin synthesis, primarily affecting larval stages.[4] Its industrial synthesis showcases an alternative route utilizing a chlorinated nitrophenoxy intermediate derived from p-nitrophenol.[5][6]

Overall Synthetic Workflow

This pathway involves chlorination, etherification, reduction, and a final coupling with an isocyanate.

A p-Nitrophenol B 2-Chloro-4-nitrophenol A->B H₂O₂, HCl 35-40 °C C 2-chloro-4-nitro-1-(trifluoro-trifluoromethoxy-ethoxy)benzene B->C Perfluorovinyl methyl ether, Base Catalyst D 3-chloro-4-(trifluoro-trifluoromethoxy-ethoxy)aniline C->D Reduction (e.g., Hydrazine Hydrate) F Novaluron D->F Coupling Reaction E 2,6-Difluorobenzoyl isocyanate E->F Coupling Reaction

Caption: Industrial synthesis pathway for Novaluron.

Conceptual Protocols (Based on Patent Literature)

Protocol 3.1: Chlorination of p-Nitrophenol[3][5]

  • Dissolution: Dissolve p-nitrophenol in hydrochloric acid.

  • Chlorination: While maintaining a temperature of 35–40 °C, slowly add hydrogen peroxide (H₂O₂). The H₂O₂ reacts with HCl to generate in situ Cl₂, which acts as the electrophile.

  • Reaction: Allow the reaction to proceed for 3-4 hours.

  • Isolation: The product, 2-chloro-4-nitrophenol, precipitates and can be isolated by filtration.

Protocol 3.2: Etherification[3][5]

  • Setup: Dissolve the 2-chloro-4-nitrophenol in a mixed solvent system (e.g., a benzene-type solvent and a polar solvent).

  • Reaction: Add an inorganic base catalyst (e.g., K₂CO₃) and react with perfluorovinyl methyl ether to form the diaryl ether intermediate. This step creates the complex fluoro-ether side chain characteristic of Novaluron.

Protocol 3.3: Nitro Group Reduction[3][5]

  • Method: The nitro-ether intermediate is reduced to the corresponding aniline. Patent literature suggests using hydrazine hydrate with a metal catalyst, which is an effective method that can avoid the use of high-pressure hydrogenation.[3]

  • Outcome: This step yields 3-chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline, the key nucleophile for the final step.

Protocol 3.4: Urea Formation[5][6]

  • Coupling: The aniline from the previous step is reacted with 2,6-difluorobenzoyl isocyanate.

  • Mechanism: The nucleophilic amine of the aniline attacks the electrophilic carbon of the isocyanate group, forming the final urea linkage and yielding Novaluron.

Expert Insights: This synthetic route is designed for industrial scale-up.[6] Using p-nitrophenol as a starting material is cost-effective. The specific reduction method using hydrazine hydrate is highlighted as being more environmentally friendly by reducing the generation of waste compared to traditional metal/acid methods.[3]

Part 4: Safety, Handling, and Waste Disposal

Trustworthiness through Safety: Working with chlorinated nitroaromatic compounds requires strict adherence to safety protocols. These compounds are often toxic and environmentally persistent.

  • Toxicity: 1-Chloro-4-nitrobenzene and related compounds are toxic if swallowed, inhaled, or absorbed through the skin.[7] They are also suspected carcinogens and mutagens.[7]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear chemical-resistant gloves, a lab coat, and safety goggles.[7]

  • Handling: Avoid creating dust or aerosols. Use appropriate tools for transfers. In case of contact, immediately flush skin or eyes with copious amounts of water.[7]

  • Waste Disposal: All waste containing these compounds, including reaction residues and contaminated materials, must be treated as hazardous waste and disposed of according to local, regional, and national regulations.[7] Avoid release to the environment as these compounds are toxic to aquatic life with long-lasting effects.[7]

References

  • Morales-Serna, J. A., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. National Institutes of Health (NIH).
  • OECD SIDS. (2002). 1-CHLORO-4-NITROBENZENE. UNEP Publications.
  • Google Patents. (CN103724233A). Synthesis method of novaluron.
  • BenchChem. (2025). Synthesis and Formulation of Novaluron: A Technical Guide for Research Professionals.
  • Food and Agriculture Organization of the United Nations. NOVALURON.
  • Google Patents. (CN103724233B). Synthesis method of novaluron.
  • Loba Chemie. (2019). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS.

Sources

Application

The Strategic Utility of 1-Chloro-4-(4-nitrophenoxy)benzene in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: Unveiling the Potential of a Versatile Scaffold In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. 1-Chloro-4-(4-nitrophenoxy)benzene, a diaryl ether, represents a privileged scaffold in medicinal chemistry. Its constituent parts—the diaryl ether linkage, the reactive chlorobenzene moiety, and the synthetically malleable nitro group—provide a trifecta of opportunities for chemists to construct a diverse array of biologically active molecules. The diaryl ether motif is a common feature in numerous approved drugs and clinical candidates, prized for its conformational flexibility and ability to engage with various biological targets. This application note will provide an in-depth exploration of the utility of 1-Chloro-4-(4-nitrophenoxy)benzene as a starting material and key intermediate in the synthesis of medicinally relevant compounds, with a particular focus on the synthesis of kinase inhibitors. We will delve into the strategic considerations behind its use, provide detailed, field-proven protocols for its key transformations, and discuss the structure-activity relationships that guide the design of potent and selective therapeutic agents.

Core Strategic Value in Drug Design

The strategic importance of 1-Chloro-4-(4-nitrophenoxy)benzene in medicinal chemistry is rooted in its two primary, synthetically addressable functionalities: the nitro group and the chloro group.

  • The Nitro Group as a Masked Amine: The nitro group serves as a stable and electron-withdrawing precursor to a primary arylamine. This transformation, typically achieved through facile reduction, is a cornerstone of many synthetic routes. The resulting 4-(4-aminophenoxy)aniline is a key building block for a multitude of bioactive compounds, including a significant number of kinase inhibitors. The amino group provides a nucleophilic handle for the introduction of various pharmacophoric elements through reactions such as amide bond formation, urea formation, and N-arylation.

  • The Diaryl Ether Linkage: The diaryl ether linkage provides a flexible yet stable connection between two aromatic rings. This allows for the spatial orientation of substituents on both rings to be optimized for interaction with the target protein. In the context of kinase inhibitors, this linkage is crucial for spanning the ATP-binding pocket and positioning key interacting moieties.

  • The Chlorobenzene Moiety: While the chloro group on one of the phenyl rings can be retained in the final molecule to modulate lipophilicity and metabolic stability, it also presents an opportunity for further functionalization through cross-coupling reactions, although this is a less common strategy for this particular scaffold.

The following sections will provide detailed protocols for the key synthetic transformations of 1-Chloro-4-(4-nitrophenoxy)benzene and its derivatives, contextualized within the synthesis of kinase inhibitors.

Application in the Synthesis of Kinase Inhibitors: A Case Study Approach

Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] Small molecule kinase inhibitors have emerged as a highly successful class of therapeutics. Many of these inhibitors feature a diaryl ether or a related bi-aryl core structure that mimics the adenine region of ATP. The 4-(4-aminophenoxy)aniline core, readily derived from 1-Chloro-4-(4-nitrophenoxy)benzene, is a key component of several potent kinase inhibitors, including the multi-kinase inhibitor Sorafenib.

While a direct synthesis of Sorafenib starting from 1-Chloro-4-(4-nitrophenoxy)benzene is not the most commonly reported route, the core transformations are highly analogous and serve as an excellent model for the application of this starting material. The general synthetic strategy involves two key steps: the formation of the diaryl ether linkage and the reduction of the nitro group to an amine, followed by elaboration of the amine.

Workflow for the Synthesis of a 4-(4-Aminophenoxy)aniline Scaffold

G cluster_0 Step 1: Diaryl Ether Formation cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Derivatization A 1-Chloro-4-nitrobenzene C 1-Chloro-4-(4-nitrophenoxy)benzene A->C Ullmann Condensation (Base, Cu catalyst) B 4-Chlorophenol B->C D 4-(4-Aminophenoxy)aniline C->D Reduction (e.g., Fe/AcOH, H2/Pd-C) E Bioactive Molecule (e.g., Kinase Inhibitor) D->E Further Synthesis (e.g., Urea formation, Amidation)

Caption: General synthetic workflow from 1-Chloro-4-(4-nitrophenoxy)benzene.

Detailed Experimental Protocols

The following protocols are based on established procedures for analogous transformations and are designed to be robust and reproducible.

Protocol 1: Synthesis of 1-Chloro-4-(4-nitrophenoxy)benzene via Ullmann Condensation

Causality behind Experimental Choices: The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, particularly when one of the aryl halides is activated by an electron-withdrawing group, such as the nitro group in 1-chloro-4-nitrobenzene.[2] Copper catalysis is essential for this transformation, and the use of a high-boiling polar aprotic solvent like DMF or DMAc facilitates the reaction by solubilizing the reactants and allowing for the necessary high reaction temperatures. The base is required to deprotonate the phenol, forming the more nucleophilic phenoxide.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1,4-Dichlorobenzene147.00(Starting Material)
4-Nitrophenol139.111.1 eq
Potassium Carbonate (K₂CO₃)138.212.0 eq
Copper(I) Iodide (CuI)190.450.1 eq
N,N-Dimethylformamide (DMF)73.09

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-dichlorobenzene (1.0 eq), 4-nitrophenol (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 1,4-dichlorobenzene.

  • Heat the reaction mixture to 140-150 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-chloro-4-(4-nitrophenoxy)benzene as a solid.

Protocol 2: Reduction of the Nitro Group to Synthesize 4-(4-Chlorophenoxy)aniline

Causality behind Experimental Choices: The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Several methods are available, each with its own advantages. The use of iron powder in acetic acid is a classic, cost-effective, and highly efficient method that is tolerant of many functional groups.[3] Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) offers a cleaner reaction profile, with water being the only byproduct, but requires specialized hydrogenation equipment.

Method A: Reduction with Iron in Acetic Acid

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Chloro-4-(4-nitrophenoxy)benzene249.651.0 eq
Iron powder (<325 mesh)55.855.0 eq
Glacial Acetic Acid60.05
Ethanol46.07
Water18.02

Procedure:

  • In a round-bottom flask, suspend 1-chloro-4-(4-nitrophenoxy)benzene (1.0 eq) in a mixture of ethanol, water, and glacial acetic acid (e.g., a 10:3:1 ratio).

  • Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • To the refluxing suspension, add iron powder (5.0 eq) portion-wise over 30 minutes. The reaction is exothermic.

  • Continue to stir the reaction mixture at reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-(4-chlorophenoxy)aniline. The product can be further purified by recrystallization or column chromatography if necessary.

Method B: Catalytic Hydrogenation

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Chloro-4-(4-nitrophenoxy)benzene249.651.0 eq
10% Palladium on Carbon (Pd/C)-5-10 mol%
Ethanol or Ethyl Acetate-
Hydrogen (H₂) gas2.02Balloon or H₂ atmosphere

Procedure:

  • Dissolve 1-chloro-4-(4-nitrophenoxy)benzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Pd/C is flammable in the presence of air and solvents. The filter cake should be kept wet with solvent and disposed of properly.

  • Concentrate the filtrate under reduced pressure to obtain 4-(4-chlorophenoxy)aniline.

Structure-Activity Relationship (SAR) Insights

The 4-(4-aminophenoxy)aniline scaffold is a versatile platform for building kinase inhibitors. SAR studies on related diaryl ether-based inhibitors have revealed several key principles that guide the design of potent and selective compounds.[4][5]

SAR cluster_sar Structure-Activity Relationship of 4-(4-Aminophenoxy)aniline Derivatives cluster_r1 R1 Group (Amine Substitution) cluster_r2 R2 Group (Second Phenyl Ring) Core 4-(4-Aminophenoxy)aniline Core R1 Urea or Amide Linker (e.g., Sorafenib) Core->R1 Key Interaction Site R2 Substituents on the 'other' phenyl ring Core->R2 Modulation Site R1_desc - Forms key H-bonds with kinase hinge region. - Substituents on the terminal phenyl ring modulate potency and selectivity. R2_desc - Modulate physicochemical properties (solubility, lipophilicity). - Can interact with other regions of the ATP-binding pocket.

Caption: Key SAR points for 4-(4-aminophenoxy)aniline-based kinase inhibitors.

  • The Amine Terminus: The primary amine of the 4-(4-aminophenoxy)aniline scaffold is a critical interaction point. In many kinase inhibitors, this amine is converted into a urea or an amide. This functionality is crucial for forming hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a key interaction for potent inhibition. The nature of the substituent on the urea or amide nitrogen is a primary determinant of potency and selectivity. For example, in Sorafenib, the urea links to a substituted pyridine ring which makes additional interactions within the active site.

  • The "Other" Phenyl Ring: The phenyl ring that does not bear the amine (in this case, the chlorophenyl ring) can also be modified to fine-tune the properties of the inhibitor. The chloro group itself contributes to the overall lipophilicity of the molecule. Replacing or adding other substituents to this ring can impact solubility, metabolic stability, and can also lead to additional interactions with the kinase.

Safety and Handling of 1-Chloro-4-(4-nitrophenoxy)benzene

Hazard Identification:

1-Chloro-4-(4-nitrophenoxy)benzene is a hazardous chemical and should be handled with appropriate precautions. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[2][6]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If working with the solid material where dust may be generated, a NIOSH-approved respirator is recommended.

Disposal:

Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1-Chloro-4-(4-nitrophenoxy)benzene is a valuable and versatile building block in medicinal chemistry. Its pre-configured diaryl ether scaffold and the easily transformable nitro group make it an attractive starting material for the synthesis of complex molecules, particularly kinase inhibitors. By understanding the key chemical transformations and the structure-activity relationships of its derivatives, researchers can effectively leverage this compound to accelerate the discovery and development of novel therapeutic agents. The protocols and insights provided in this application note serve as a comprehensive guide for scientists and drug development professionals seeking to harness the potential of this important chemical entity.

References

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. J. Agric. Food Chem.2020 , 68, 39, 10695–10715. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. J. Med. Chem.2021 , 64, 19, 14299–14357. [Link]

  • Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. RSC Adv., 2020 , 10, 2402-2410. [Link]

  • Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials. Eur. J. Med. Chem.2023 , 259, 115669. [Link]

  • 4,4'-Oxydianiline - Wikipedia. [Link]

  • Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. Tumour Biol.2015 , 36, 6799–6807. [Link]

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. J. Org. Chem.2007 , 72, 22, 8565–8568. [Link]

  • 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS Safety Data Sheet. Loba Chemie. [Link]

  • Exploring the Structure-Activity-Relationship of the ‘B’-ring in Diaryl Ether-Based paFabV Inhibitors. ChemRxiv. [Link]

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. J. Med. Chem.2014 , 57, 16, 7039–7047. [Link]

  • Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. Org. Chem. Front., 2019 , 6, 2384-2389. [Link]

  • Synthesis and crystallographic structure analysis of 4,4'-oxydianiline. ResearchGate. [Link]

  • Imidazotriazines and imidazopyrimidines as kinase inhibitors.
  • Synthesis method for sorafenib.
  • Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. J. Med. Chem.2020 , 63, 18, 10349–10364. [Link]

  • Use of combination of anti-angiogenic substance and c-kit kinase inhibitor. PubChem. [Link]

  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Molecules2023 , 28, 4268. [Link]

  • Highly Efficient Mechanochemical N-Arylation of Amino Alcohols and Diamines with Cu0 Powder. Org. Lett.2015 , 17, 19, 4734–4737. [Link]

  • Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. RSC Adv., 2018 , 8, 39933-39947. [Link]

  • Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. RSC Advances. [Link]

  • Pyrazolyl quinoxaline kinase inhibitors. PubChem. [Link]

Sources

Method

Application Note: High-Performance TLC Analysis for Monitoring the Synthesis of 1-Chloro-4-(4-nitrophenoxy)benzene

Authored by: Senior Application Scientist, Gemini Laboratories Introduction: The Strategic Role of TLC in Nucleophilic Aromatic Substitution The synthesis of diaryl ethers, such as 1-Chloro-4-(4-nitrophenoxy)benzene, is...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: The Strategic Role of TLC in Nucleophilic Aromatic Substitution

The synthesis of diaryl ethers, such as 1-Chloro-4-(4-nitrophenoxy)benzene, is a cornerstone reaction in the development of pharmaceuticals, agrochemicals, and polymers. A prevalent synthetic route is the Nucleophilic Aromatic Substitution (SNAr) reaction, often a variant of the Williamson Ether Synthesis, where an activated aryl halide reacts with a nucleophile.[1][2] In the context of this application, 1-chloro-4-nitrobenzene serves as the electrophilic substrate. The potent electron-withdrawing nitro group at the para position is critical; it activates the aromatic ring for nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex), thereby facilitating the displacement of the chloride leaving group.[3][4][5]

Monitoring the progress of this synthesis is paramount to optimizing reaction times, minimizing byproduct formation, and maximizing yield. Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and highly efficient method for the real-time, qualitative analysis of the reaction mixture. This application note provides a detailed, field-proven protocol for the TLC analysis of the reaction between 1-chloro-4-nitrobenzene and a phenoxide to yield 1-Chloro-4-(4-nitrophenoxy)benzene, designed for researchers, scientists, and drug development professionals.

Scientific Principle: Polarity-Based Separation

The efficacy of this TLC protocol is rooted in the significant polarity differences between the reactants and the final product, enabling their distinct separation on a polar stationary phase like silica gel.[6]

  • 4-Substituted Phenol (Starting Material): This reactant is the most polar species due to its hydroxyl group, which can engage in strong hydrogen bonding interactions with the silica gel stationary phase. Consequently, it will be adsorbed most strongly and exhibit the lowest Retention Factor (Rf) value.

  • 1-Chloro-4-(4-nitrophenoxy)benzene (Product): As an ether, the product is significantly less polar than the starting phenol. The ether linkage does not participate in hydrogen bonding with the silica gel to the same extent. Its polarity is intermediate, resulting in a higher Rf value than the phenol.

  • 1-Chloro-4-nitrobenzene (Starting Material): This reactant is the least polar of the key components. While the nitro group imparts some polarity, the absence of a hydrogen-bond-donating group leads to weaker interactions with the silica gel compared to the phenol. It will, therefore, travel the furthest up the plate, displaying the highest Rf value.

This predictable elution order (Phenol < Product < Activated Aryl Halide) is the foundation of a self-validating system for monitoring reaction conversion.

Experimental Workflow for TLC Analysis

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare Mobile Phase (e.g., 4:1 Hexane:EtOAc) B Prepare TLC Chamber (Add solvent & filter paper) A->B E Develop Plate in Chamber B->E C Prepare Analyte Solutions (Standards & Reaction Mixture) D Spot TLC Plate (Standards, Co-spot, Reaction) C->D D->E F Dry Developed Plate E->F G Visualize Under UV Light (254 nm) F->G H (Optional) Chemical Staining (e.g., SnCl₂/Diazotization) G->H Confirmatory I Calculate Rf Values & Interpret Results G->I H->I

Caption: Workflow for TLC monitoring of diaryl ether synthesis.

Materials and Reagents

  • TLC Plates: Silica gel 60 F254 on aluminum or glass backing.

  • Reactants & Product Standards: Analytical grade 1-chloro-4-nitrobenzene, appropriate substituted phenol, and synthesized 1-Chloro-4-(4-nitrophenoxy)benzene for use as standards.

  • Solvents: HPLC grade n-Hexane, Ethyl Acetate (EtOAc), and Dichloromethane (DCM).

  • Equipment: Glass TLC developing chambers with lids, capillary tubes or micropipettes for spotting, UV lamp (254 nm), forceps, fume hood.

  • Visualization Reagents (Optional):

    • Stannous chloride (SnCl2), 2M Hydrochloric acid (HCl)

    • Sodium nitrite (NaNO2)

    • β-naphthol, 10% aqueous Sodium Hydroxide (NaOH)

Detailed Experimental Protocols

Protocol 1: Mobile Phase and Chamber Preparation

The choice of mobile phase is critical for achieving optimal separation. A binary system of a non-polar solvent (hexane) and a moderately polar solvent (ethyl acetate) provides excellent tunability.

  • Prepare the Mobile Phase: In a clean, dry beaker, prepare the mobile phase. A recommended starting composition is a 4:1 mixture of n-Hexane:Ethyl Acetate (v/v) . This ratio provides a good balance for separating the components of varying polarity.

  • Prepare the Developing Chamber: Pour the prepared mobile phase into the TLC chamber to a depth of approximately 0.5 cm.

  • Ensure Saturation: Cut a piece of filter paper, place it inside the chamber so that it lines one of the walls, making contact with the solvent pool at the bottom. This wick helps to saturate the chamber atmosphere with solvent vapors, which is crucial for preventing the TLC plate from drying out during development and ensuring reproducible Rf values.

  • Equilibrate: Place the lid on the chamber and allow it to equilibrate for at least 10-15 minutes before inserting the TLC plate.

Protocol 2: TLC Plate Preparation and Spotting

Proper sample application is key to obtaining sharp, well-defined spots.

  • Prepare the Plate: Using a pencil (never a pen, as ink will chromatograph), gently draw a light origin line approximately 1 cm from the bottom of the TLC plate. Mark the positions for each sample lane.

  • Prepare Samples: Prepare dilute solutions (~1 mg/mL) of the starting materials (1-chloro-4-nitrobenzene, phenol reactant), the purified product (if available), and a sample of the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.

  • Spot the Plate: Using a capillary tube, carefully spot small amounts of each solution onto the origin line in their designated lanes. A typical spotting order is:

    • Lane 1: 1-Chloro-4-nitrobenzene standard (SM1)

    • Lane 2: Phenol standard (SM2)

    • Lane 3: Reaction Mixture (Rxn)

    • Lane 4: Co-spot (spot both SM1, SM2, and the reaction mixture on the same point to aid in identification).

    • Lane 5: Product standard (P)

  • Dry the Spots: Ensure the solvent from the spots has completely evaporated before placing the plate in the developing chamber.

Protocol 3: Chromatogram Development and Visualization
  • Development: Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the origin line is above the level of the solvent pool. Replace the lid and allow the solvent front to ascend the plate undisturbed.

  • Elution: Allow the chromatogram to develop until the solvent front is approximately 1 cm from the top of the plate.

  • Drying: Promptly remove the plate from the chamber and, with a pencil, immediately mark the position of the solvent front. Allow the plate to dry completely in a fume hood.

  • Primary Visualization (UV Light): Place the dried plate under a UV lamp and view at 254 nm. The aromatic reactants and product are UV-active and will appear as dark spots against the fluorescent green background of the plate.[7][8] Circle the visible spots with a pencil.

  • Secondary Visualization (Reduction & Diazotization - Optional): For enhanced sensitivity and specificity for the nitro-containing compounds, a chemical stain can be used.[9]

    • Reduction: Spray the plate with a 5% (w/v) solution of SnCl2 in 2M HCl and heat at 100°C for 10 minutes to reduce the nitro group to an amine.

    • Diazotization: After cooling, spray with a 2% aqueous NaNO2 solution.

    • Coupling: Finally, spray with a 10% solution of β-naphthol in 10% aqueous NaOH. The nitro-containing compounds will appear as brightly colored (orange to red) spots.

Data Analysis and Interpretation

The primary goal is to observe the consumption of starting materials and the formation of the product.

  • Calculate Rf Values: For each spot, measure the distance from the origin to the center of the spot and the distance from the origin to the solvent front.

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Interpret the Chromatogram:

    • At t=0: The reaction mixture lane should show strong spots corresponding to the Rf values of the starting material standards.

    • As reaction proceeds: The intensity of the starting material spots in the reaction lane will decrease, while a new spot, corresponding to the Rf of the product, will appear and intensify.

    • Reaction Completion: The reaction is considered complete when the spot corresponding to the limiting reagent (typically the phenol) is no longer visible in the reaction mixture lane.

Data Presentation: Mobile Phase Optimization
Mobile Phase (Hexane:EtOAc)Approx. Rf (Phenol)Approx. Rf (Product)Approx. Rf (1-Chloro-4-nitrobenzene)Separation Quality
9:10.100.350.50Good
4:1 (Recommended) 0.25 0.55 0.70 Optimal
2:10.450.750.85Poor (High Rf)

Note: Rf values are indicative and can vary based on specific laboratory conditions.

Conclusion

This application note details a robust and reliable TLC protocol for monitoring the synthesis of 1-Chloro-4-(4-nitrophenoxy)benzene. By leveraging the principles of polarity-based separation and employing a systematic approach to sample application and analysis, researchers can effectively track reaction progress in real-time. The use of co-spotting and standards provides a self-validating framework, ensuring trustworthy interpretation of the results. This method is an indispensable tool for optimizing reaction conditions and achieving high-purity synthesis of diaryl ethers and related compounds in a drug development and research setting.

References

  • OECD SIDS. (2002). 1-CHLORO-4-NITROBENZENE CAS N°:100-00-5.
  • Hossain, M. K., et al. (n.d.). EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. Acta Chemica Malaysia.
  • Wikipedia. (n.d.). 4-Nitrochlorobenzene. Retrieved from Wikipedia. [Link]

  • PubChem. (n.d.). 1-Chloro-4-nitrobenzene. National Center for Biotechnology Information. [Link]

  • Loba Chemie. (2019). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. [Link]

  • Lendenmann, U., et al. (1999). Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1. Applied and Environmental Microbiology. [Link]

  • NIST. (n.d.). Benzene, 1-chloro-4-nitro-. NIST Chemistry WebBook. [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

  • Mohammad, A., & Tiwari, S. (n.d.). TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde.
  • Williamson Ether Synthesis Final. (2021, January 22). YouTube. [Link]

  • Armstrong, D. W., et al. (1989). TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase. Journal of Liquid Chromatography. [Link]

  • Chegg. (2021). Solved: Use stability factors to explain why 1-chloro-4-nitrobenzene is more reactive. [Link]

  • LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. [Link]

  • CAS Common Chemistry. (n.d.). 1-Chloro-4-(4-nitrophenoxy)benzene. [Link]

  • Interchim. (2020). TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Filo. (2025). Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac... [Link]

  • Doubtnut. (2020, March 29). (A) 4-Nitrochlorobenzene undergoes nucleophilic substitution more readily than chlorobenzene. YouTube. [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

  • University of Rochester. (n.d.). TLC Visualization Methods. [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Thin Layer Chromatography. [Link]

  • Solution Pharmacy. (2018, January 4). Part 10: TLC - Visualization of Spots (Thin Layer Chromatography). YouTube. [Link]

  • Wróblewska, A., & Głowienkowski, M. (2020). Thin-Layer Chromatography With Eutectic Mobile Phases – Preliminary Results. Molecules. [Link]

  • Chegg. (2024). Solved A Williamson ether synthesis reaction was performed. [Link]

  • ResearchGate. (n.d.). TLC for testing the stability of -(CH2)2Ph group under Williamson ether formation conditions. [Link]

Sources

Application

Application Note: A Robust Protocol for the Gram-Scale Laboratory Synthesis of 1-Chloro-4-(4-nitrophenoxy)benzene

Abstract This document provides a comprehensive, in-depth guide for the gram-scale laboratory synthesis of 1-Chloro-4-(4-nitrophenoxy)benzene, a key intermediate in the development of pharmaceuticals, agrochemicals, and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, in-depth guide for the gram-scale laboratory synthesis of 1-Chloro-4-(4-nitrophenoxy)benzene, a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. The protocol is founded on the principles of Nucleophilic Aromatic Substitution (SNAr), leveraging the reaction between 4-nitrophenol and 1,4-dichlorobenzene. This guide is meticulously structured to provide researchers, chemists, and drug development professionals with a scientifically sound, safe, and reproducible methodology. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental protocol, outline critical safety and hazard management procedures, and describe methods for product characterization and quality control.

Scientific Principles and Rationale

The synthesis of 1-Chloro-4-(4-nitrophenoxy)benzene is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction, a variant of the Williamson ether synthesis adapted for aryl systems.[1][2] The reaction proceeds via an addition-elimination mechanism, which is critically dependent on the electronic nature of the aromatic ring.[3][4]

1.1. Reaction Mechanism: The SNAr Pathway

The SNAr mechanism involves two key steps:

  • Nucleophilic Addition: The reaction is initiated by the deprotonation of 4-nitrophenol by a base (potassium carbonate) to form the highly nucleophilic 4-nitrophenoxide anion. This anion then attacks the carbon atom bearing a chlorine atom on the 1,4-dichlorobenzene ring. This ring is rendered susceptible to nucleophilic attack by the presence of the electron-withdrawing nitro group on the nucleophile's aromatic ring, although activation is more pronounced when such groups are on the electrophile's ring.[5][6] This addition step forms a transient, resonance-stabilized negative intermediate known as a Meisenheimer complex.[6]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored in the second step through the elimination of the chloride leaving group, yielding the final diaryl ether product.

The presence of a strong electron-withdrawing group (like the nitro group) is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.[3][5]

1.2. Causality of Experimental Choices

  • Choice of Electrophile: 1,4-Dichlorobenzene is used as the electrophilic partner. While it is less reactive than a nitro-activated aryl halide, using it in excess helps to drive the reaction towards the desired mono-substituted product and minimize the formation of the bis-substituted diaryl ether byproduct.

  • Choice of Nucleophile: 4-Nitrophenol is chosen for its acidic phenolic proton (pKa ≈ 7.15), which is readily removed by a moderately strong base like potassium carbonate.

  • Choice of Base: Anhydrous potassium carbonate (K₂CO₃) is an ideal base for this scale-up synthesis. It is inexpensive, easy to handle (non-hygroscopic when anhydrous), and strong enough to deprotonate the 4-nitrophenol without causing unwanted side reactions, such as hydrolysis of the solvent or product.[2][7]

  • Choice of Solvent: Dimethylformamide (DMF) is a polar aprotic solvent that is exceptionally well-suited for SNAr reactions.[2] It effectively solvates the potassium cation while leaving the 4-nitrophenoxide anion relatively "naked" and highly reactive. Its high boiling point (153 °C) also allows the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.

Hazard Management and Safety Protocols

Utmost caution is required when performing this synthesis. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and nitrile gloves.

Substance CAS No. Key Hazards Safety Precautions
4-Nitrophenol 100-02-7Toxic if swallowed, harmful in contact with skin or if inhaled, may cause organ damage through prolonged exposure.[8][9][10]Avoid creating dust. Wear gloves and respiratory protection. Handle as a poison.[11]
1,4-Dichlorobenzene 106-46-7Suspected of causing cancer, causes serious eye irritation, very toxic to aquatic life.[12][13][14]Handle as a carcinogen with extreme caution.[15] Avoid release to the environment.
Potassium Carbonate 584-08-7Causes serious eye and skin irritation, may cause respiratory irritation.[7][16][17]Avoid creating dust. Prevent contact with eyes and skin.
Dimethylformamide (DMF) 68-12-2Flammable liquid, harmful in contact with skin or if inhaled, causes serious eye irritation, may damage an unborn child.[18][19][20]Keep away from ignition sources. Use in a well-ventilated area. Avoid skin contact and inhalation.

Waste Disposal: All organic waste, including the reaction filtrate and recrystallization mother liquor, must be collected in a designated halogenated organic waste container. Contaminated glassware should be rinsed with a suitable solvent (e.g., acetone), and the rinsate should also be added to the waste container.

Detailed Experimental Protocol

This protocol is designed for a representative gram-scale synthesis.

3.1. Materials and Equipment

  • Chemicals: 4-Nitrophenol (≥99%), 1,4-Dichlorobenzene (≥99%), Anhydrous Potassium Carbonate (fine powder), N,N-Dimethylformamide (DMF, anhydrous), Ethanol (95% or absolute), Deionized Water, Acetone (for cleaning).

  • Equipment: 500 mL three-neck round-bottom flask, reflux condenser, nitrogen inlet adapter, thermometer/thermocouple, magnetic stirrer/hotplate, heating mantle, Buchner funnel and filter flask, filter paper, recrystallization dish, standard laboratory glassware.

3.2. Reagent Stoichiometry and Preparation

Reagent MW ( g/mol ) Amount Moles Equivalents
4-Nitrophenol139.1113.91 g0.101.0
1,4-Dichlorobenzene147.0022.05 g0.151.5
Potassium Carbonate138.2120.73 g0.151.5
DMF (Solvent)-200 mL--

3.3. Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Charge Flask: - 4-Nitrophenol - 1,4-Dichlorobenzene - K₂CO₃ - DMF B Assemble Apparatus (Condenser, N₂ Inlet) A->B C Heat to 130-140 °C with Stirring B->C D Monitor by TLC (Approx. 8-12 h) C->D E Cool to Room Temp D->E F Quench: Pour into Ice-Water (1 L) E->F G Filter Precipitate (Buchner Funnel) F->G H Wash Solid with Water and Cold Ethanol G->H I Recrystallize from Ethanol H->I J Dry Product Under Vacuum I->J K Characterize: - Melting Point - NMR, FTIR J->K

Caption: Experimental workflow for the synthesis of 1-Chloro-4-(4-nitrophenoxy)benzene.

3.4. Step-by-Step Procedure

  • Reaction Setup: To a dry 500 mL three-neck round-bottom flask equipped with a large magnetic stir bar, add 4-nitrophenol (13.91 g, 0.10 mol), 1,4-dichlorobenzene (22.05 g, 0.15 mol), and anhydrous potassium carbonate (20.73 g, 0.15 mol).

  • Solvent Addition: Add 200 mL of anhydrous DMF to the flask.

  • Apparatus Assembly: Fit the flask with a reflux condenser, a thermometer, and a nitrogen inlet. Begin a gentle flow of nitrogen to maintain an inert atmosphere.

  • Reaction Execution: With vigorous stirring, heat the reaction mixture using a heating mantle to a temperature of 130-140 °C. Maintain this temperature and continue stirring. The reaction mixture will turn a deep reddish-brown color.

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 8-12 hours.

  • Work-up and Isolation: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. While stirring, slowly pour the dark reaction mixture into a 2 L beaker containing 1 L of ice-water. A pale yellow solid should precipitate.

  • Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with deionized water (3 x 200 mL) to remove DMF and inorganic salts. Follow with a wash of cold ethanol (50 mL) to remove unreacted 1,4-dichlorobenzene.

  • Purification by Recrystallization: Transfer the crude solid to a 1 L Erlenmeyer flask. Add ethanol and heat the suspension to boiling while stirring. Add just enough hot ethanol to fully dissolve the solid.[21][22] Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.[23]

  • Final Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them in a vacuum oven at 50-60 °C to a constant weight. A typical yield is 75-85%.

Characterization and Quality Control

A self-validating protocol requires rigorous confirmation of the product's identity and purity.

  • Melting Point: The purified 1-Chloro-4-(4-nitrophenoxy)benzene should exhibit a sharp melting point in the range of 98-101 °C.

  • Thin-Layer Chromatography (TLC): A single spot should be observed on the TLC plate, indicating a pure compound.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ≈ 8.25 (d, 2H, Ar-H ortho to NO₂)

    • δ ≈ 7.45 (d, 2H, Ar-H ortho to Cl)

    • δ ≈ 7.05 (m, 4H, remaining Ar-H)

  • FTIR (KBr Pellet, cm⁻¹):

    • ~1590, 1490 (C=C aromatic stretch)

    • ~1520, 1345 (asymmetric and symmetric NO₂ stretch)

    • ~1250 (C-O-C ether stretch)

    • ~1090 (C-Cl stretch)

References

  • European Chemicals Agency (ECHA). 1-CHLORO-4-NITROBENZENE CAS N°:100-00-5 Summary Risk Assessment Report. August 2002. [URL: https://echa.europa.eu/documents/10162/17224/srar_france_cnb_en.pdf]
  • Sigma-Aldrich. Safety Data Sheet: N,N-dimethylformamide. July 2025. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/227056]
  • Carl ROTH. Safety Data Sheet: 1,4-Dichlorobenzene. March 2024. [URL: https://www.carlroth.com/de/en/1-4-dichlorobenzene-d4/p/1l37.1]
  • Carl ROTH. Safety Data Sheet: 4-Nitrophenol. Accessed January 2026. [URL: https://www.carlroth.com/de/en/4-nitrophenol/p/6524.1]
  • Master Organic Chemistry. The Williamson Ether Synthesis. October 2014. [URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. August 2018. [URL: https://www.masterorganicchemistry.com/2018/08/20/nucleophilic-aromatic-substitution-introduction-and-mechanism/]
  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. February 2025. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Aromatic_Substitution_Reactions/16.
  • Sigma-Aldrich. Safety Data Sheet: Potassium carbonate. April 2025. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/209619]
  • Sigma-Aldrich. Safety Data Sheet: 4-Nitrophenol. November 2025. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/241326]
  • Carl ROTH. Safety Data Sheet: N,N-Dimethylformamide. Accessed January 2026. [URL: https://www.carlroth.com/de/en/n-n-dimethylformamide/p/0702.1]
  • Jakhar, K. Williamson Ether Synthesis. Name Reactions in Organic Synthesis. Cambridge University Press. [URL: https://doi.org/10.1017/UPO9788175968295.118]
  • Fisher Scientific. Safety Data Sheet: p-Dichlorobenzene. Accessed January 2026. [URL: https://www.fishersci.com/msds?productName=AC114380025]
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Accessed January 2026. [URL: https://www.sas.rochester.
  • Chemos GmbH & Co. KG. Safety Data Sheet: N,N-dimethylformamide. Accessed January 2026. [URL: https://www.chemos.
  • Fisher Scientific. Safety Data Sheet: 4-Nitrophenol. December 2025. [URL: https://www.fishersci.com/msds?productName=BP6121]
  • Chemos GmbH & Co. KG. Safety Data Sheet: Potassium carbonate. Accessed January 2026. [URL: https://www.chemos.
  • Chemistry Steps. Nucleophilic Aromatic Substitution. Accessed January 2026. [URL: https://www.chemistrysteps.
  • NOAA CAMEO Chemicals. 4-NITROPHENOL. Accessed January 2026. [URL: https://cameochemicals.noaa.gov/chemical/2830]
  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [URL: https://kpu.pressbooks.
  • Fisher Scientific. Safety Data Sheet: Potassium Carbonate Anhydrous. December 2025. [URL: https://www.fishersci.com/msds?productName=P208500]
  • RCI Labscan Limited. Safety Data Sheet: dimethylformamide. April 2021. [URL: https://www.rcilabscan.com/uploads/msds/0865_Dimethylformamide_EN.pdf]
  • New Jersey Department of Health. 1,4-DICHLOROBENZENE HAZARD SUMMARY. Accessed January 2026. [URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/0621.pdf]
  • Vassar College. Organic Chemistry Lab: Recrystallization. November 2007. [URL: https://www.youtube.
  • Korovina, Nadia. Recrystallization Technique for Organic Chemistry. September 2020. [URL: https://www.youtube.

Sources

Technical Notes & Optimization

Troubleshooting

How to remove unreacted starting materials from 1-Chloro-4-(4-nitrophenoxy)benzene

Welcome to the technical support center for the purification of 1-Chloro-4-(4-nitrophenoxy)benzene. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-Chloro-4-(4-nitrophenoxy)benzene. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating this diaryl ether from unreacted starting materials and by-products. Here, we provide troubleshooting solutions and frequently asked questions in a direct Q&A format, grounded in established chemical principles to ensure the integrity and reproducibility of your work.

Introduction: The Challenge of Purity

1-Chloro-4-(4-nitrophenoxy)benzene is a diaryl ether commonly synthesized via nucleophilic aromatic substitution, most notably through reactions like the Ullmann condensation or Williamson ether synthesis.[1][2][3] These syntheses involve the coupling of a phenoxide with an activated aryl halide. A common reaction pathway is the condensation of a 4-chlorophenol salt with 1-chloro-4-nitrobenzene.

While the synthesis is generally robust, the primary challenge lies in the post-reaction workup. The crude product is often contaminated with unreacted starting materials, such as 4-chlorophenol and 1-chloro-4-nitrobenzene. The structural similarity of these compounds to the desired product necessitates a well-designed purification strategy. This guide provides validated protocols to address these specific separation challenges.

Troubleshooting Guide: Common Purification Issues

Q1: My crude product is contaminated with an acidic impurity, likely 4-chlorophenol or p-nitrophenol. How can I selectively remove it?

A1: The most effective method for removing acidic phenolic impurities is a liquid-liquid extraction using a basic aqueous solution. The underlying principle is a simple acid-base reaction. Phenols are weakly acidic and will be deprotonated by a suitable base (like sodium hydroxide) to form a water-soluble phenoxide salt. This salt will partition into the aqueous phase, leaving the neutral desired product in the organic phase.

Expert Insight: While both sodium hydroxide (NaOH) and sodium carbonate (Na₂CO₃) can be used, a dilute NaOH solution (e.g., 1-2 M) is generally more efficient for deprotonating phenols. However, be mindful that a highly concentrated base could potentially hydrolyze the ether linkage under harsh conditions, although this is unlikely at room temperature during a standard workup.

Step-by-Step Protocol: Basic Aqueous Extraction

  • Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), in a separatory funnel. A typical concentration is about 50-100 mg of crude material per mL of solvent.

  • First Wash: Add an equal volume of a 1 M sodium hydroxide (NaOH) solution to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure.

  • Extraction: Shake the funnel vigorously for 30-60 seconds, venting periodically. This ensures intimate contact between the two phases, facilitating the acid-base reaction and transfer of the phenoxide salt into the aqueous layer.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer. If using ethyl acetate (less dense than water), the organic layer will be on top. If using DCM (denser than water), the organic layer will be at the bottom.

  • Repeat: Repeat the wash with 1 M NaOH solution (steps 2-4) one or two more times to ensure complete removal of the phenolic impurity.

  • Neutralization Wash: Wash the organic layer with an equal volume of water, followed by a wash with brine (saturated NaCl solution). The water wash removes residual NaOH, and the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product, now free of acidic impurities.

Q2: My initial workup removed acidic contaminants, but TLC and NMR analysis still show the presence of neutral starting materials like 1-chloro-4-nitrobenzene. What is the best next step?

A2: For removing neutral, non-polar, or moderately polar impurities from a solid product, recrystallization is the most powerful and scalable purification technique.[4][5] The success of this method hinges on selecting a solvent (or solvent pair) in which the desired product and the impurity have different solubility profiles. Specifically, the desired product should be highly soluble in the hot solvent but sparingly soluble at room temperature or below, while the impurity should ideally remain soluble in the cold solvent.

Expert Insight: Based on its structure, 1-Chloro-4-(4-nitrophenoxy)benzene is a relatively polar, rigid molecule. Alcohols like ethanol or isopropanol are often excellent choices for recrystallizing such compounds. 1-chloro-4-nitrobenzene is also soluble in hot ethanol, but its solubility difference between hot and cold may not be as pronounced as the desired product, allowing for its removal into the mother liquor.[6]

Step-by-Step Protocol: Recrystallization from Ethanol

  • Solvent Selection: Place a small amount of the crude solid in a test tube and add a few drops of ethanol. If it dissolves immediately at room temperature, ethanol is too good a solvent. If it is insoluble at room temperature but dissolves upon heating, it is a promising candidate.

  • Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely. Add the solvent in small portions and keep the solution at or near its boiling point on a hot plate.

  • Hot Filtration (Optional): If there are any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature.[5] Slow cooling is critical for the formation of large, pure crystals, as it allows the crystal lattice to form selectively, excluding impurity molecules.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the yield of the crystallized product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any residual mother liquor containing the impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry them to remove all traces of the solvent. Confirm purity by TLC and melting point analysis.

Q3: Recrystallization improved purity but did not completely remove a persistent impurity. Is column chromatography a viable option?

A3: Yes, flash column chromatography is an excellent, albeit more resource-intensive, method for achieving high purity when other methods fall short.[7][8][9] This technique separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a liquid mobile phase (the eluent).

Expert Insight: The key to successful column chromatography is choosing an appropriate eluent system that provides good separation on a TLC plate. The desired product, 1-Chloro-4-(4-nitrophenoxy)benzene, is more polar than a potential impurity like 1,4-dichlorobenzene but may have a similar polarity to 1-chloro-4-nitrobenzene. A solvent system of low to medium polarity, such as a gradient of ethyl acetate in hexanes, is typically effective.

Step-by-Step Protocol: Flash Column Chromatography

  • TLC Analysis: Develop a TLC solvent system that gives the desired product a retention factor (Rf) of approximately 0.3-0.4 and shows clear separation from the impurity spots. A good starting point is 10-20% ethyl acetate in hexanes.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry). Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel (dry loading) or carefully apply the concentrated solution directly to the top of the column bed (wet loading). Dry loading is often preferred for better resolution.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.[10] The less polar compounds will travel down the column faster, while more polar compounds will be retained longer by the silica gel.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified 1-Chloro-4-(4-nitrophenoxy)benzene.

Purification Strategy Flowchart

The following diagram outlines a logical workflow for purifying your crude 1-Chloro-4-(4-nitrophenoxy)benzene.

Purification_Workflow start Crude Product Analysis (TLC, NMR) acid_check Acidic Impurities Present? (e.g., 4-chlorophenol) start->acid_check extraction Perform Basic Liquid-Liquid Extraction (e.g., 1M NaOH) acid_check->extraction Yes neutral_check Neutral Impurities Present? (e.g., 1-chloro-4-nitrobenzene) acid_check->neutral_check No extraction->neutral_check recrystallization Attempt Recrystallization (e.g., from Ethanol) neutral_check->recrystallization Yes final_product Pure 1-Chloro-4-(4-nitrophenoxy)benzene neutral_check->final_product No purity_check Is Product Pure? recrystallization->purity_check chromatography Perform Flash Column Chromatography purity_check->chromatography No purity_check->final_product Yes chromatography->final_product

Caption: Decision workflow for purification.

Frequently Asked Questions (FAQs)

Q4: How can I quickly determine which starting materials are contaminating my product?

A4: Thin Layer Chromatography (TLC) is the fastest and most convenient method for this. On a single TLC plate, spot your crude product, a pure sample of 1-Chloro-4-(4-nitrophenoxy)benzene (if available), and authentic samples of all potential starting materials (e.g., 4-chlorophenol, 1-chloro-4-nitrobenzene). This "co-spotting" technique allows for direct comparison of Rf values, providing a clear visual indication of which impurities are present. For definitive structural confirmation and quantification, ¹H NMR spectroscopy is the gold standard.

Q5: What are some alternative recrystallization solvents if ethanol doesn't work well?

A5: The choice of solvent is critical and sometimes requires experimentation. If ethanol proves unsuitable, consider the solvents and mixtures in the table below. A two-solvent system (e.g., Hexanes/Ethyl Acetate) can be very effective. In this method, you dissolve the compound in a small amount of the "good" solvent (in which it is highly soluble) and then slowly add the "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). Gentle heating to clarify the solution followed by slow cooling often yields excellent crystals.[11]

Table 1: Common Solvents for Recrystallization of Moderately Polar Compounds

Solvent / SystemBoiling Point (°C)PolarityComments
Ethanol78Polar ProticGood general-purpose solvent for moderately polar compounds.
Isopropanol82Polar ProticSimilar to ethanol, slightly less polar.
Acetone56Polar AproticCan be too effective a solvent; often used in a pair with a non-polar solvent like hexanes.
Ethyl Acetate77Medium PolarityGood "good" solvent for use in a two-solvent system with hexanes.
Toluene111Non-polarCan be effective for less polar compounds; higher boiling point requires caution.
Hexanes/Ethyl AcetateVariableVariableA versatile two-solvent system where polarity can be finely tuned.

Q6: Can I use steam distillation to remove volatile starting materials like 1,4-dichlorobenzene?

A6: Steam distillation is a plausible but less common technique for this specific purification. It is most effective for separating water-immiscible compounds that have an appreciable vapor pressure around 100 °C. Starting materials like 1,4-dichlorobenzene (BP 174 °C) and 1-chloro-4-nitrobenzene (BP 242 °C) are volatile with steam to varying degrees.[6][12] This method could potentially remove a significant amount of a volatile, non-polar impurity like 1,4-dichlorobenzene from the much less volatile diaryl ether product. However, it is generally less precise than chromatography or recrystallization and would likely be considered a bulk purification step before fine-tuning with other methods.

References

  • Organisation for Economic Co-operation and Development. (2002). SIDS Initial Assessment Report for 1-Chloro-4-nitrobenzene.
  • PubChem. 1-Chloro-4-(4-nitrophenoxy)benzene. National Center for Biotechnology Information. [Link]

  • Ali, M. A., et al. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Crystals, 2(1), 136-141. [Link]

  • Google Patents. (2013). CN103086892A - Method for preparing p-nitrochlorobenzene by nitrifying chlorobenzene by using nitrogen dioxide.
  • Hartman, W. W., & Brethen, M. R. (1926). m-CHLORONITROBENZENE. Organic Syntheses, 6, 20. [Link]

  • EnTroPy. (2020, March 29). Synthesis of 1-chloro-4-nitrobenzene via nitration of chlorobenzene [Video]. YouTube. [Link]

  • Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. [Link]

  • National Institutes of Health. (2019). Towards a Catalytic Atroposelective Synthesis of Diaryl Ethers via C(sp2)-H Alkylation Using Nitroalkanes. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • National Institutes of Health. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. [Link]

  • NIST. Benzene, 1-chloro-4-nitro-. NIST Chemistry WebBook. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]

  • Bom, A., et al. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206–211. [Link]

  • Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society, 47(4), 281-283. [Link]

  • Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • ChemHelpASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]

  • VassarCollege. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. [Link]

  • Wikipedia. 4-Nitrochlorobenzene. [Link]

  • ResearchGate. (2025). The Ullmann Ether Condensation. [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]

  • Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry [Video]. YouTube. [Link]

  • Loba Chemie. (2019). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. [Link]

Sources

Optimization

Technical Support Center: Solvent Effects on the Rate of 1-Chloro-4-(4-nitrophenoxy)benzene Formation

Welcome to the technical support center dedicated to providing in-depth guidance on the solvent effects impacting the formation of 1-Chloro-4-(4-nitrophenoxy)benzene. This resource is designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing in-depth guidance on the solvent effects impacting the formation of 1-Chloro-4-(4-nitrophenoxy)benzene. This resource is designed for researchers, scientists, and drug development professionals engaged in synthetic and mechanistic organic chemistry. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.

Understanding the Reaction: A Nucleophilic Aromatic Substitution (SNAr)

The formation of 1-Chloro-4-(4-nitrophenoxy)benzene from 1-chloro-4-nitrobenzene and a 4-nitrophenoxide source is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Understanding the mechanism is paramount to troubleshooting and optimizing your reaction conditions.

The reaction proceeds via a two-step addition-elimination mechanism.[1] First, the nucleophile (4-nitrophenoxide) attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group (chloride). This initial attack is the rate-determining step and results in the formation of a negatively charged intermediate known as a Meisenheimer complex.[2][3] The presence of the electron-withdrawing nitro group on the 1-chloro-4-nitrobenzene ring is crucial as it stabilizes this intermediate through resonance, thereby facilitating the reaction.[2] In the second, faster step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored, yielding the final product.

SNAr_Mechanism reactants 1-Chloro-4-nitrobenzene + 4-Nitrophenoxide meisenheimer Meisenheimer Complex (Rate-determining step) reactants->meisenheimer Addition product 1-Chloro-4-(4-nitrophenoxy)benzene + Cl- meisenheimer->product Elimination

Caption: The SNAr mechanism for 1-Chloro-4-(4-nitrophenoxy)benzene formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and kinetic analysis of 1-Chloro-4-(4-nitrophenoxy)benzene.

Q1: My reaction is incredibly slow or not proceeding at all. What are the likely causes?

A1: A sluggish or stalled reaction is a frequent issue in SNAr reactions and can often be attributed to several factors, primarily related to your choice of solvent and the nature of your nucleophile.

  • Inappropriate Solvent Selection: The solvent plays a critical role in mediating the reaction rate. For SNAr reactions involving anionic nucleophiles like 4-nitrophenoxide, polar aprotic solvents are generally the preferred choice.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are highly effective at solvating the counter-ion (e.g., K⁺, Na⁺) of the nucleophile salt, leaving the anionic nucleophile "naked" and highly reactive. This leads to a significant rate enhancement.

    • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can form strong hydrogen bonds with the anionic nucleophile. This solvation shell stabilizes the nucleophile, lowering its energy and thus its reactivity, which dramatically slows down the rate-determining nucleophilic attack.

  • Insufficiently Activated Nucleophile: The nucleophilicity of the 4-nitrophenoxide is critical. If you are generating the phenoxide in situ from 4-nitrophenol using a base, ensure the base is strong enough to fully deprotonate the phenol. Incomplete deprotonation will result in a lower concentration of the active nucleophile.

  • Low Reaction Temperature: Like most chemical reactions, the rate of SNAr reactions is temperature-dependent. If the reaction is slow at room temperature, consider moderately increasing the temperature. However, be mindful of potential side reactions at elevated temperatures.

Troubleshooting Workflow:

Troubleshooting_Slow_Reaction start Slow or No Reaction check_solvent Is the solvent polar aprotic (e.g., DMSO, DMF)? start->check_solvent change_solvent Switch to a polar aprotic solvent. check_solvent->change_solvent No check_nucleophile Is the nucleophile fully deprotonated? check_solvent->check_nucleophile Yes change_solvent->check_nucleophile stronger_base Use a stronger base or ensure complete reaction with the existing base. check_nucleophile->stronger_base No increase_temp Gradually increase the reaction temperature. check_nucleophile->increase_temp Yes stronger_base->increase_temp success Reaction rate improves. increase_temp->success

Caption: A workflow for troubleshooting slow SNAr reactions.

Q2: I am observing unexpected side products in my reaction mixture. What could they be and how can I minimize them?

A2: The formation of byproducts can complicate purification and reduce the yield of your desired product. Common side reactions in the synthesis of diaryl ethers via SNAr include:

  • Hydrolysis of the Starting Material: If there is residual water in your reaction mixture, 1-chloro-4-nitrobenzene can undergo hydrolysis to form 4-nitrophenol, especially at elevated temperatures and in the presence of a base.

  • Solvent Participation: Some aprotic polar solvents, like DMF, can decompose at high temperatures or in the presence of strong bases, leading to the formation of byproducts that may react with your starting materials.

Mitigation Strategies:

  • Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize water content. Drying your glassware thoroughly is also crucial.

  • Moderate Reaction Temperature: Avoid excessively high temperatures which can promote side reactions and solvent decomposition.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Impact of Solvent on Reaction Rate: A Comparative Overview

Solvent ClassExample SolventsGeneral Effect on SNAr RateRepresentative Second-Order Rate Constant (k) at 25°C (M⁻¹s⁻¹)
Polar Aprotic DMSO, DMF, AcetonitrileSignificant Rate Enhancement Expected to be several orders of magnitude higher than in protic solvents
Polar Protic Water, Ethanol, MethanolSignificant Rate Retardation 0.10 - 2.12[4]
Non-Polar Hexane, TolueneVery Slow to No Reaction Negligible

Causality: The dramatic difference in reaction rates between polar aprotic and polar protic solvents is a direct consequence of the solvation of the anionic nucleophile.[5] In polar protic solvents, hydrogen bonding creates a "solvent cage" around the nucleophile, stabilizing it and increasing the activation energy required for it to attack the electrophile.[5] In contrast, polar aprotic solvents do not form such strong interactions with the anion, leaving it more "free" and nucleophilic, thus lowering the activation barrier and accelerating the reaction.

Experimental Protocol: Kinetic Analysis via UV-Vis Spectrophotometry

Monitoring the progress of your reaction is essential for determining the rate constant. UV-Vis spectrophotometry is a convenient and powerful technique for this purpose, as the formation of the product, 1-Chloro-4-(4-nitrophenoxy)benzene, can be followed by the appearance of a new absorbance band in the UV-Vis spectrum.

Materials:

  • 1-chloro-4-nitrobenzene

  • Potassium 4-nitrophenoxide (or 4-nitrophenol and a suitable base, e.g., potassium tert-butoxide)

  • Anhydrous solvents (e.g., DMSO, DMF, Acetonitrile)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

  • Standard laboratory glassware

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of 1-chloro-4-nitrobenzene in the chosen solvent.

    • Prepare a stock solution of potassium 4-nitrophenoxide in the same solvent. Note: Due to the potential for limited solubility, gentle warming and sonication may be necessary. Ensure the solution is homogeneous before use.

  • Set up the Spectrophotometer:

    • Set the spectrophotometer to scan a wavelength range appropriate for the product (a preliminary scan of the final product is recommended to determine the λmax).

    • Equilibrate the cuvette holder to the desired reaction temperature.

  • Initiate the Reaction and Data Acquisition:

    • In a quartz cuvette, pipette the required volume of the potassium 4-nitrophenoxide solution.

    • To initiate the reaction, rapidly inject the 1-chloro-4-nitrobenzene stock solution into the cuvette and mix thoroughly by inverting the cuvette (sealed with a cap) a few times.

    • Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the predetermined λmax as a function of time.

  • Data Analysis:

    • The reaction is expected to follow second-order kinetics (first order in each reactant). To simplify the analysis, it is often convenient to run the reaction under pseudo-first-order conditions by using a large excess (at least 10-fold) of one reactant (e.g., potassium 4-nitrophenoxide).

    • Under pseudo-first-order conditions, a plot of ln(A∞ - At) versus time (where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t) should yield a straight line with a slope equal to -kobs (the observed pseudo-first-order rate constant).

    • The second-order rate constant (k) can then be calculated by dividing kobs by the concentration of the reactant in excess.

Experimental Workflow:

Kinetic_Experiment_Workflow prep_solutions Prepare stock solutions of reactants in anhydrous solvent. setup_spectro Set up UV-Vis spectrophotometer and equilibrate temperature. prep_solutions->setup_spectro initiate_reaction Mix reactants in a quartz cuvette to initiate the reaction. setup_spectro->initiate_reaction data_acq Record absorbance at λmax as a function of time. initiate_reaction->data_acq data_analysis Analyze data to determine the rate law and calculate the rate constant. data_acq->data_analysis

Caption: Workflow for a kinetic study using UV-Vis spectrophotometry.

References

  • Brouwer, H. 1-CHLORO-4-NITROBENZENE CAS N°:100-00-5. OECD SIDS, 2002.
  • Ashenhurst, J. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry, 2018.
  • Acevedo, O.; Jorgensen, W. L. Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 2006, 8(14), 2887-2890.
  • Chemistry Steps.
  • Gallardo-Fuentes, S., et al. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 2022, 10, 888631.
  • PubChem. 1-Chloro-4-(4-nitrophenoxy)benzene.
  • Ahmad, F., et al. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecules, 2012, 17(11), 12846-12854.
  • NIST. Benzene, 1-chloro-4-nitro-. NIST Chemistry WebBook.
  • Loba Chemie. 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. 2019.
  • ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. 2012.
  • Wang, L., et al. Hydroxide-Mediated SNAr Rearrangement for Synthesis of Novel Depside Derivatives Containing Diaryl Ether Skeleton as Antitumor Agents. Molecules, 2023, 28(11), 4303.
  • Gholami, M. R., et al. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Monatshefte für Chemie - Chemical Monthly, 2013, 144(10), 1489-1498.
  • Chemistry LibreTexts. 18.
  • Lipshutz, B. H., et al. Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis. Angewandte Chemie International Edition, 2015, 54(40), 11847-11851.
  • Chemistry LibreTexts. 16.
  • Reid, M. The Practice & Pitfalls of Studying Organic Reaction Mechanisms: Lecture 1. YouTube, 2022.
  • Khan Academy.
  • Chemistry LibreTexts. 8.3: Kinetics and the Mechanisms of Reactions. Chemistry LibreTexts.
  • Campos, S. B., et al. Water in Deep Eutectic Solvents: New Insights From Inelastic Neutron Scattering Spectroscopy. Frontiers in Chemistry, 2022, 10, 829986.
  • Chemistry Stack Exchange. Rate towards SNAr reaction. Chemistry Stack Exchange.
  • von Ragué Schleyer, P., et al. Rate-Determining Factors in Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 2008, 73(18), 7167-7175.
  • Kozlowski, M. Experimental Techniques to Study Organic Chemistry Mechanisms. Kozlowski Group.
  • Löffler, C., et al. Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1. Applied and Environmental Microbiology, 2000, 66(12), 5265-5271.
  • Filo. Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac... Filo.
  • Sigma-Aldrich. 1-Chloro-4-nitrobenzene. Sigma-Aldrich.

Sources

Reference Data & Comparative Studies

Comparative

A Head-to-Head Comparison of Catalytic Strategies for the Synthesis of 1-Chloro-4-(4-nitrophenoxy)benzene

Introduction: The Significance of the Diaryl Ether Linkage The diaryl ether moiety is a cornerstone in the architecture of numerous biologically active molecules and advanced materials. The specific compound, 1-Chloro-4-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Diaryl Ether Linkage

The diaryl ether moiety is a cornerstone in the architecture of numerous biologically active molecules and advanced materials. The specific compound, 1-Chloro-4-(4-nitrophenoxy)benzene, serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers. Its preparation, typically involving the formation of a C-O bond between an activated aryl halide and a phenoxide, presents a fascinating case study in the selection of an optimal catalytic system. This guide provides a comprehensive, head-to-head comparison of the predominant catalytic methodologies for the synthesis of this key intermediate, offering researchers, scientists, and drug development professionals the critical data and insights necessary to make informed decisions in their synthetic endeavors. We will delve into the nuances of copper-catalyzed Ullmann condensations, palladium-catalyzed Buchwald-Hartwig couplings, and phase-transfer catalysis, providing not just protocols, but the underlying chemical logic that governs their efficacy.

The Synthetic Challenge: Effect of Electronic Factors

The synthesis of 1-Chloro-4-(4-nitrophenoxy)benzene, also known as p-chlorophenyl p-nitrophenyl ether, from 4-nitrophenol and 1,4-dichlorobenzene (or their analogs like 4-nitrochlorobenzene and phenol) is influenced by the electronic nature of the starting materials. The electron-withdrawing nitro group on one of the aromatic rings activates it towards nucleophilic aromatic substitution, while the chloro group is a moderately deactivating leaving group. The choice of catalyst is paramount in overcoming the activation energy of this transformation and achieving high yields and selectivity.

Catalyst System Showdown: A Comparative Analysis

We will now explore the three primary catalytic approaches for the synthesis of 1-Chloro-4-(4-nitrophenoxy)benzene. For each system, we will discuss the mechanistic underpinnings, present representative experimental data, and provide a detailed, self-validating protocol.

The Workhorse: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation, a classic method for forming C-O bonds, has been significantly refined from its origins of using stoichiometric copper powder at high temperatures.[1] Modern protocols employ catalytic amounts of copper salts, often in conjunction with ligands, to facilitate the reaction under milder conditions.[1]

Mechanism and Rationale: The generally accepted mechanism for the copper-catalyzed Ullmann ether synthesis involves the formation of a copper(I) phenoxide species. This intermediate then undergoes oxidative addition with the aryl halide to form a transient copper(III) complex, followed by reductive elimination to yield the diaryl ether and regenerate the copper(I) catalyst.[1] The choice of ligand is crucial as it can stabilize the copper catalyst, increase its solubility, and facilitate the oxidative addition and reductive elimination steps.

Catalytic Cycle of the Ullmann Condensation

Ullmann_Condensation CuI Cu(I) Catalyst CuPhenoxide [Cu(I)-OAr'] CuI->CuPhenoxide + Ar'O⁻ Phenoxide Ar'O⁻ CuIII_intermediate [Ar-Cu(III)-OAr']X⁻ CuPhenoxide->CuIII_intermediate + Ar-X (Oxidative Addition) ArX Ar-X (Aryl Halide) CuIII_intermediate->CuI - Ar-O-Ar' Product Ar-O-Ar' (Diaryl Ether) CuIII_intermediate->Product Reductive Elimination

Caption: Catalytic cycle of the copper-catalyzed Ullmann condensation for diaryl ether synthesis.

Performance Data: In a notable study, the synthesis of 1-Chloro-4-(4-nitrophenoxy)benzene (referred to as 4-nitrochlorobenzene reacting with phenol) using copper oxide nanoparticles (CuO-NPs) as the catalyst in DMSO at approximately 100°C afforded the product in an impressive 87% yield.[2] This highlights the efficacy of well-designed heterogeneous copper catalysts in promoting this transformation. The reactivity of aryl halides in Ullmann reactions generally follows the trend I > Br > Cl, making the use of an aryl chloride substrate more challenging and emphasizing the need for an effective catalytic system.[2]

Experimental Protocol: Copper-Catalyzed Synthesis

Objective: To synthesize 1-Chloro-4-(4-nitrophenoxy)benzene via a copper-catalyzed Ullmann condensation.

Materials:

  • 4-Nitrophenol (1.0 equiv)

  • 1,4-Dichlorobenzene (1.2 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • N,N-Dimethylglycine (20 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous acetonitrile (solvent)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol, 1,4-dichlorobenzene, CuI, N,N-dimethylglycine, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous acetonitrile via syringe.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 24-48 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 1-Chloro-4-(4-nitrophenoxy)benzene.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Rationale for Protocol Choices:

  • Ligand: N,N-Dimethylglycine is a cost-effective and efficient ligand for copper-catalyzed cross-coupling reactions.[3]

  • Base: Potassium phosphate is an effective base for this transformation and does not require the stringent exclusion of water, unlike some other bases like cesium carbonate which can be inactivated by moisture.[3]

  • Solvent: Acetonitrile is a suitable polar aprotic solvent for this reaction.[3]

  • Temperature: 80°C represents a relatively mild condition for an Ullmann condensation, made possible by the use of an effective ligand.

The Modern Contender: Palladium-Catalyzed Buchwald-Hartwig Coupling

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been adapted for the synthesis of diaryl ethers and represents a powerful and versatile alternative to the Ullmann condensation.[4] This methodology is renowned for its broad substrate scope and functional group tolerance.

Mechanism and Rationale: The catalytic cycle of the Buchwald-Hartwig C-O coupling reaction is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. The resulting palladium(II) complex then undergoes reaction with the phenoxide to form a palladium(II) alkoxide complex. Reductive elimination from this complex yields the diaryl ether product and regenerates the active palladium(0) catalyst.[5] The choice of phosphine ligand is critical to the success of this reaction, influencing the rate of oxidative addition and reductive elimination.

Catalytic Cycle of the Buchwald-Hartwig C-O Coupling

Buchwald_Hartwig Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X (Oxidative Addition) ArX Ar-X (Aryl Halide) Ligand_Exchange L-Pd(II)(Ar)(OAr') OxAdd->Ligand_Exchange + Ar'O⁻ - X⁻ Phenoxide Ar'O⁻ Ligand_Exchange->Pd0 - Ar-O-Ar' Product Ar-O-Ar' Ligand_Exchange->Product Reductive Elimination

Caption: Catalytic cycle of the palladium-catalyzed Buchwald-Hartwig C-O coupling reaction.

Experimental Protocol: Palladium-Catalyzed Synthesis

Objective: To synthesize 1-Chloro-4-(4-nitrophenoxy)benzene via a palladium-catalyzed Buchwald-Hartwig coupling.

Materials:

  • 4-Nitrophenol (1.0 equiv)

  • 1,4-Dichlorobenzene (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene (solvent)

Procedure:

  • In a glovebox, to a dry Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, NaOtBu, 4-nitrophenol, and 1,4-dichlorobenzene.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient).

  • Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Rationale for Protocol Choices:

  • Catalyst and Ligand: The combination of Pd₂(dba)₃ and a biarylphosphine ligand like XPhos is a robust system for the C-O coupling of aryl chlorides.[6]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig reactions.

  • Solvent: Toluene is a common and effective solvent for these types of cross-coupling reactions.[6]

The Green Alternative: Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) offers an attractive alternative for the synthesis of diaryl ethers, particularly from a green chemistry perspective. This method facilitates the reaction between reactants in immiscible phases (typically aqueous and organic), often allowing for the use of milder reaction conditions and less hazardous reagents.[7]

Mechanism and Rationale: In the synthesis of 1-Chloro-4-(4-nitrophenoxy)benzene, a phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports the phenoxide anion from the aqueous phase (where it is generated by the reaction of the phenol with a base like sodium hydroxide) into the organic phase containing the aryl halide.[8] This transfer overcomes the insolubility of the nucleophile in the organic solvent, allowing the nucleophilic aromatic substitution to proceed. The electron-withdrawing nitro group on the aryl halide enhances its reactivity towards this SₙAr reaction.

Mechanism of Phase-Transfer Catalysis for Diaryl Ether Synthesis

PTC cluster_aqueous Aqueous Phase cluster_organic Organic Phase ArOH Ar'OH (Phenol) ArONa Ar'O⁻Na⁺ ArOH->ArONa + NaOH NaOH NaOH QOAr Q⁺Ar'O⁻ ArONa->QOAr + Q⁺X⁻ - Na⁺X⁻ QX_aq Q⁺X⁻ ArX Ar-X (Aryl Halide) Product Ar-O-Ar' QOAr->Product + Ar-X (SNAr) QX_org Q⁺X⁻ QOAr->QX_org - Ar-O-Ar' QX_org->QX_aq

Caption: Mechanism of phase-transfer catalysis for the synthesis of diaryl ethers.

Performance Data: While specific yield data for the PTC synthesis of 1-Chloro-4-(4-nitrophenoxy)benzene is not extensively reported, similar reactions, such as the synthesis of 1-benzyloxy-4-nitrobenzene from 4-chloronitrobenzene and benzyl alcohol, have been successfully carried out using tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst.[9] The use of ultrasound has also been shown to intensify these reactions.[9]

Experimental Protocol: Phase-Transfer Catalyzed Synthesis

Objective: To synthesize 1-Chloro-4-(4-nitrophenoxy)benzene using phase-transfer catalysis.

Materials:

  • 4-Nitrophenol (1.0 equiv)

  • 1,4-Dichlorobenzene (1.2 equiv)

  • Sodium hydroxide (NaOH) (2.0 equiv, as a 50% w/w aqueous solution)

  • Tetrabutylammonium bromide (TBAB) (5 mol%)

  • Toluene (solvent)

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-nitrophenol, 1,4-dichlorobenzene, and toluene.

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution.

  • Add the phase-transfer catalyst, TBAB, to the reaction mixture.

  • Heat the biphasic mixture to 90°C with high-speed stirring to ensure efficient mixing of the two phases.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 6-12 hours.

  • After completion, cool the reaction mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

  • Confirm the identity and purity of the product using appropriate analytical techniques.

Rationale for Protocol Choices:

  • Catalyst: TBAB is a common, inexpensive, and effective phase-transfer catalyst.

  • Base: Aqueous sodium hydroxide is a readily available and inexpensive base, making this process economically attractive.

  • Solvent: Toluene is a suitable organic solvent for this biphasic system.

  • Stirring: Vigorous stirring is crucial in PTC to maximize the interfacial area between the aqueous and organic phases, thereby increasing the rate of reaction.

Head-to-Head Comparison Summary

FeatureCopper-Catalyzed Ullmann CondensationPalladium-Catalyzed Buchwald-Hartwig CouplingPhase-Transfer Catalysis (PTC)
Catalyst Cost Low to moderateHighLow
Ligand Requirement Often required for high efficiencyEssentialNot applicable (catalyst is the PTC agent)
Reaction Temperature Moderate to high (80-150°C)Mild to moderate (80-120°C)Mild to moderate (70-100°C)
Reaction Time 12-48 hours12-24 hours6-12 hours
Reported Yield High (e.g., 87% for a similar reaction[2])Generally high (>90% for similar substrates)Moderate to high (substrate dependent)
Substrate Scope Good, but can be sensitive to stericsExcellent, very broadGood, especially for activated aryl halides
Functional Group Tolerance GoodExcellentGood, but sensitive to base-labile groups
Green Chemistry Aspects Use of copper (less toxic than Pd)Use of precious metal (Pd)Avoids anhydrous solvents, uses aqueous base
Key Advantage Cost-effective and well-establishedHigh yields and broad applicabilitySimplicity, low cost, and green credentials
Key Disadvantage Can require harsh conditions and long reaction timesHigh cost of palladium and ligandsLimited to activated aryl halides for high reactivity

Conclusion and Recommendations

The choice of the optimal catalytic system for the synthesis of 1-Chloro-4-(4-nitrophenoxy)benzene is a multifactorial decision that hinges on the specific priorities of the researcher or process chemist.

  • For cost-effectiveness and large-scale production , the Copper-Catalyzed Ullmann Condensation remains a highly attractive option, especially with the advent of modern, highly active catalyst systems that allow for milder reaction conditions.

  • When high yield, broad substrate scope, and functional group tolerance are paramount , the Palladium-Catalyzed Buchwald-Hartwig Coupling is the undisputed champion, despite the higher cost associated with the catalyst and ligands.

  • For a "greener" and operationally simpler approach , Phase-Transfer Catalysis presents a compelling alternative, particularly given the activated nature of the aryl halide in this specific synthesis. Its use of aqueous base and avoidance of expensive and sensitive organometallic reagents make it an excellent choice for sustainable chemical manufacturing.

Ultimately, the selection of the ideal catalyst will depend on a careful consideration of economic constraints, desired purity, and the overall synthetic strategy. This guide provides the foundational knowledge and practical protocols to empower researchers to make that choice with confidence.

References

  • Tang, Z. J., et al. (2008). Nanocrystalline copper oxide catalyzed Ullmann etherification of phenols with aryl halides.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • PrepChem. (2023). Synthesis of 4-(4-chlorophenoxy)nitrobenzene. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Nobel Prize Outreach AB. (2010). Scientific Background on the Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of organic chemistry, 75(5), 1791–1794. [Link]

  • Stadler, D., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1105-1115.
  • The Royal Swedish Academy of Sciences. (2010). The Nobel Prize in Chemistry 2010. Retrieved from [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl diaryl ethers. The Journal of organic chemistry, 75(5), 1791–1794.
  • Diwathe, M. C., & Gogate, P. R. (2018). Ultrasound assisted intensified synthesis of 1-benzyloxy-4-nitrobenzene in the presence of phase transfer catalyst. Chemical Engineering Journal, 346, 438-446.
  • Cee, V. J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Chemical Society Reviews, 48(7), 1913-1937.
  • PrepChem. (n.d.). Synthesis of 4-(4-chlorophenoxy)nitrobenzene. Retrieved from [Link]

  • Nagendrappa, G. (2011). The 2010 Chemistry Nobel Prize: Pd(0)-Catalyzed Organic Synthesis. Resonance, 16(1), 35-51.
  • Negishi, E. I. (2002). Palladium-catalyzed cross-coupling reactions exhibiting catalyst turnover numbers (TONs) exceeding one million. Pure and applied chemistry, 74(1), 13-20.
  • Clarke, M. L. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Chemical Society Reviews, 48(7), 1913-1937.
  • Yadav, G. D. (2012). Phase-Transfer Catalysis in Organic Syntheses. International Journal of Chemical and Environmental Engineering, 3(5), 289-293.
  • PubChem. (n.d.). 1-Chloro-4-(4-nitrophenoxy)benzene. Retrieved from [Link]

  • Beller, M., et al. (2005). An Efficient Catalyst System for Diaryl Ether Synthesis from Aryl Chloride. Tetrahedron Letters, 46(35), 5929-5933.
  • Van Allen, D. (2013).
  • Altman, R. A., & Buchwald, S. L. (2006). 4,7-Dimethoxy-1,10-phenanthroline: an excellent ligand for the Cu-catalyzed N-arylation of imidazoles. Organic letters, 8(13), 2779–2782.
  • Li, H., et al. (2020). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor.
  • BenchChem. (n.d.). Application Notes and Protocols for Phase Transfer Catalysis in Reactions with 4-Bromophenylacetonitrile.
  • Scribd. (n.d.). Ullmann Coupling Reaction Overview. Retrieved from [Link]

  • Ghosh, A., et al. (2009). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry, 74(15), 5544-5547.
  • Li, Y., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research, 45(4), 36693-36698.
  • Yadav, G. D., & Bisht, P. M. (2004). Selectivity engineered phase transfer catalysis in the synthesis of fine chemicals: Reactions of p-chloronitrobenzene with sodium sulphide.
  • Patra, A., et al. (2016). In situ generated copper nanoparticle catalyzed reduction of 4-nitrophenol. New Journal of Chemistry, 40(2), 1323-1330.
  • Anderson, K. W., et al. (2012). Orthogonal Cu- and Pd-based catalyst systems for the O- and N-arylation of aminophenols. Journal of the American Chemical Society, 134(17), 7499–7505.
  • BenchChem. (n.d.). Application Notes and Protocols: 4-Ethoxy-2-fluoro-1-nitrobenzene in Organic Synthesis.
  • PTC Organics Inc. (2005). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue: Phase-Transfer Catalysts. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Fairlamb, I. J. S., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Chemical Society Reviews, 48(7), 1913-1937.

Sources

Validation

A Senior Application Scientist's Guide to Validating the Structure of 1-Chloro-4-(4-nitrophenoxy)benzene Derivatives using 2D NMR

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel therapeutics and function...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel therapeutics and functional materials, derivatives of 1-Chloro-4-(4-nitrophenoxy)benzene represent a significant class of compounds. Their utility is predicated on their precise chemical architecture. This guide provides an in-depth, practical comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural validation of these diphenyl ether derivatives, moving beyond a simple recitation of protocols to explain the causality behind experimental choices.

The Imperative of Unambiguous Structural Elucidation

This guide will walk you through a suite of 2D NMR experiments—COSY, HSQC, and HMBC—to create a self-validating system for the structural confirmation of 1-Chloro-4-(4-nitrophenoxy)benzene.

A Multi-faceted Approach to Structural Validation: COSY, HSQC, and HMBC

The core principle of 2D NMR is the correlation of nuclear spins, providing information about which atoms are connected within a molecule.[2] We will explore three of the most powerful and commonly used 2D NMR experiments in organic chemistry.[2][3]

¹H-¹H COSY (Correlation Spectroscopy): Mapping the Proton Network

The COSY experiment is the workhorse for establishing proton-proton coupling relationships.[3] In essence, it reveals which protons are neighbors, typically within two to three bonds of each other. The resulting spectrum displays the 1D ¹H NMR spectrum on both axes, with off-diagonal cross-peaks indicating coupled protons. For our target molecule, COSY is instrumental in confirming the substitution pattern on each aromatic ring by identifying adjacent protons.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Direct Carbon-Proton Connections

The HSQC experiment provides a direct correlation between a proton and the carbon to which it is attached.[2][3] This is an incredibly powerful tool for assigning carbon signals, which can be challenging with ¹³C NMR alone. The HSQC spectrum has a ¹H axis and a ¹³C axis, and each peak represents a direct C-H bond.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Unveiling the Molecular Skeleton

The HMBC experiment takes us a step further by revealing longer-range correlations between protons and carbons, typically over two to three bonds. This is crucial for connecting different spin systems and for identifying quaternary carbons, which are not observed in HSQC spectra. For 1-Chloro-4-(4-nitrophenoxy)benzene, HMBC is the key to unambiguously linking the two aromatic rings through the ether oxygen by observing correlations between the protons on one ring and the carbons on the other.

Experimental Protocol: A Step-by-Step Guide

The following is a detailed protocol for acquiring high-quality 2D NMR data for a representative sample of 1-Chloro-4-(4-nitrophenoxy)benzene.

Sample Preparation
  • Dissolve approximately 10-20 mg of the purified 1-Chloro-4-(4-nitrophenoxy)benzene derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved to avoid signal broadening.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Ensure the sample height in the NMR tube is a minimum of 4.5 cm for optimal shimming.

Instrument Setup and 1D NMR Acquisition
  • Insert the sample into the NMR spectrometer.

  • Lock on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and to serve as a reference.

  • Acquire a 1D ¹³C NMR spectrum.

2D NMR Data Acquisition

For each 2D experiment (COSY, HSQC, HMBC), the general workflow is as follows:

  • Load the appropriate 2D pulse program.

  • Set the spectral widths in both the F2 (¹H) and F1 dimensions based on the 1D spectra.

  • Set the number of scans (ns) and dummy scans (ds) to achieve an adequate signal-to-noise ratio.

  • Initiate the acquisition.

Data Processing
  • Apply a window function (e.g., sine-bell) to the Free Induction Decay (FID) in both dimensions.

  • Perform a two-dimensional Fourier transform.

  • Phase the spectrum in both dimensions.

  • Calibrate the axes using the residual solvent peak as a reference.

Interpreting the Data: A Hypothetical Case Study of 1-Chloro-4-(4-nitrophenoxy)benzene

Let's consider the expected 2D NMR correlations for the parent compound, 1-Chloro-4-(4-nitrophenoxy)benzene.

Caption: Structure of 1-Chloro-4-(4-nitrophenoxy)benzene with atom numbering.

Expected ¹H and ¹³C Chemical Shifts

Based on the structure and known substituent effects, we can predict the approximate chemical shifts:

  • Ring A (Chlorophenyl ring): Protons H2/H6 will be downfield from H3/H5 due to the deshielding effect of the ether oxygen.

  • Ring B (Nitrophenyl ring): Protons H2'/H6' will be downfield from H3'/H5' due to the strong electron-withdrawing effect of the nitro group.

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
H2/H6~7.3-7.4~129-130
H3/H5~6.9-7.0~118-119
H2'/H6'~8.1-8.2~125-126
H3'/H5'~7.0-7.1~116-117
C1-~128-129
C4-~155-156
C1'-~163-164
C4'-~142-143

Note: These are estimated values and will vary depending on the solvent and specific derivative.

2D NMR Correlation Analysis

Caption: Workflow for structural elucidation using 2D NMR.

COSY Correlations:

  • A cross-peak will be observed between H2/H6 and H3/H5, confirming their adjacency on Ring A.

  • A cross-peak will be observed between H2'/H6' and H3'/H5', confirming their adjacency on Ring B.

HSQC Correlations:

  • A cross-peak will connect the ¹H signal of H2/H6 to the ¹³C signal of C2/C6.

  • A cross-peak will connect the ¹H signal of H3/H5 to the ¹³C signal of C3/C5.

  • A cross-peak will connect the ¹H signal of H2'/H6' to the ¹³C signal of C2'/C6'.

  • A cross-peak will connect the ¹H signal of H3'/H5' to the ¹³C signal of C3'/C5'.

HMBC Correlations (The Decisive Experiment):

The HMBC spectrum is where the entire structure is pieced together. Key long-range correlations would be:

  • Connecting Ring A to the Ether Oxygen:

    • Protons H3/H5 will show a correlation to the quaternary carbon C1.

    • Protons H2/H6 will show a correlation to the ether-linked carbon C4.

  • Connecting Ring B to the Ether Oxygen:

    • Protons H2'/H6' will show a correlation to the ether-linked carbon C1'.

    • Protons H3'/H5' will show a correlation to the nitro-substituted carbon C4'.

  • Crucially, to link the two rings:

    • Protons on one ring will show a correlation to the ether-linked carbon of the other ring. For example, a correlation between H3/H5 and C1' would provide definitive proof of the ether linkage.

G cluster_cosy COSY cluster_hsqc HSQC cluster_hmbc HMBC H2_H6 H2/H6 H3_H5 H3/H5 H2_H6->H3_H5 ³J H2p_H6p H2'/H6' H3p_H5p H3'/H5' H2p_H6p->H3p_H5p ³J H2_H6_c H2/H6 C2_C6 C2/C6 H2_H6_c->C2_C6 ¹J H3_H5_c H3/H5 C3_C5 C3/C5 H3_H5_c->C3_C5 ¹J H2p_H6p_c H2'/H6' C2p_C6p C2'/C6' H2p_H6p_c->C2p_C6p ¹J H3p_H5p_c H3'/H5' C3p_C5p C3'/C5' H3p_H5p_c->C3p_C5p ¹J H2_H6_h H2/H6 C4 C4 H2_H6_h->C4 ²J C1p C1' H2_H6_h->C1p ³J (key) H3p_H5p_h H3'/H5' C1p_h C1' H3p_H5p_h->C1p_h ²J C4_h C4 H3p_H5p_h->C4_h ³J (key)

Caption: Key 2D NMR correlations for structural confirmation.

Conclusion: A Robust and Reliable Approach

By systematically applying a suite of 2D NMR experiments—COSY, HSQC, and HMBC—researchers can move beyond simple spectral interpretation to a robust, self-validating system for the structural elucidation of 1-Chloro-4-(4-nitrophenoxy)benzene derivatives. This multi-pronged approach not only confirms the identity of the synthesized compound but also provides a high degree of confidence in the precise arrangement of its constituent atoms. For professionals in drug development and materials science, this level of certainty is not just a matter of academic rigor; it is a prerequisite for success.

References

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • Allwood, D. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]

  • PubChem. 1-Chloro-4-(4-nitrophenoxy)benzene. National Library of Medicine. [Link]

  • ResearchGate. 1 H and 13 C{ 1 H} NMR assignments, and COSY, NOESY, and HMBC correlations of 3 a. ResearchGate. [Link]

  • Studylib. 2D-NMR Tutorial: COSY & HSQC for 1H & 13C Assignment. Studylib. [Link]

  • ResearchGate. Structural Elucidation and NMR Spectral Assignments of New Diphenyl Ether Derivatives From Liuweizhiji Gegen‐Sangshen Oral Liquid. ResearchGate. [Link]

  • CAS Common Chemistry. 1-Chloro-4-(4-nitrophenoxy)benzene. American Chemical Society. [Link]

  • NIST WebBook. Benzene, 1-chloro-4-nitro-. National Institute of Standards and Technology. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Chloro-4-(4-nitrophenoxy)benzene

For the diligent researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their s...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-Chloro-4-(4-nitrophenoxy)benzene (CAS No. 1836-74-4), a halogenated nitroaromatic ether. The procedures outlined herein are designed to ensure operational safety, regulatory compliance, and environmental stewardship, reflecting the core tenets of responsible chemical management.

The causality behind stringent disposal protocols for this compound class is rooted in their inherent toxicological and ecotoxicological profiles. Halogenated nitroaromatics can exhibit properties such as carcinogenicity, reproductive toxicity, and high aquatic toxicity with long-lasting effects.[1] Therefore, adherence to these guidelines is not merely procedural—it is a critical component of our commitment to safety and environmental preservation.

Hazard Assessment and Identification: The "Why" Behind the Precautions

GHS Hazard Classification Summary:

Hazard ClassCategoryHazard StatementSource
Acute Toxicity, Oral4H302: Harmful if swallowed[2]
Skin Corrosion/Irritation2H315: Causes skin irritation[2]
Skin Sensitization1H317: May cause an allergic skin reaction[2]
Serious Eye Damage/Irritation1H318: Causes serious eye damage[2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[2]
Carcinogenicity1BH350: May cause cancer (by analogy to Nitrofen)[1]
Reproductive Toxicity1BH360: May damage fertility or the unborn child (by analogy to Nitrofen)[1]
Hazardous to the Aquatic Environment, Acute1H400: Very toxic to aquatic life (by analogy to Nitrofen)[1]
Hazardous to the Aquatic Environment, Chronic1H410: Very toxic to aquatic life with long lasting effects (by analogy to Nitrofen)[1]

This profile necessitates that 1-Chloro-4-(4-nitrophenoxy)benzene be treated as a hazardous waste, requiring disposal through a licensed hazardous waste contractor. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[1][3]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Given the compound's potential for skin and eye damage, respiratory irritation, and long-term health effects, a robust PPE protocol is essential. All personnel handling this compound must be trained on its hazards and the proper use of PPE.[4]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling the material.[5]

  • Eye/Face Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a splash hazard.

  • Skin and Body Protection: A lab coat is required. For larger quantities or spill cleanup, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6] If airborne dust or aerosols are generated and a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.

Waste Segregation and Containment: The First Step in Disposal

Proper segregation is critical to prevent dangerous reactions and to ensure cost-effective and compliant disposal.

WasteSegregation

Step-by-Step Containment Protocol:
  • Identify Waste Streams:

    • Pure Compound/Residues: Unused or residual 1-Chloro-4-(4-nitrophenoxy)benzene.

    • Contaminated Materials: Items such as gloves, weighing papers, pipette tips, paper towels, and broken glassware that are grossly contaminated.

  • Select Appropriate Containers:

    • Use only containers that are in good condition, compatible with the chemical, and have a secure, leak-proof lid.[7][8] High-density polyethylene (HDPE) or glass containers are typically suitable.

    • Do not use containers that previously held incompatible materials.

  • Labeling:

    • As soon as the first particle of waste enters the container, it must be labeled.[7]

    • The label must clearly state:

      • The words "HAZARDOUS WASTE "

      • The full chemical name: "1-Chloro-4-(4-nitrophenoxy)benzene " (no abbreviations or formulas).[7]

      • The associated hazards (e.g., "Toxic," "Environmental Hazard," "Carcinogen").

      • The date accumulation started.

  • Segregation:

    • This waste must be segregated as halogenated organic waste .[1]

    • Keep it separate from non-halogenated solvents, acids, bases, and oxidizers to prevent dangerous reactions.

Spill Management and Emergency Procedures

Accidental releases must be managed promptly and safely to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:
  • Evacuate and Secure: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department.

  • Don PPE: At a minimum, wear the PPE outlined in Section 2. For significant spills, respiratory protection is crucial.

  • Containment: For solid spills, gently cover with a plastic sheet to minimize dust generation. For liquid spills (if dissolved in a solvent), surround the spill with an absorbent material (e.g., vermiculite, sand, or a commercial sorbent).

  • Cleanup:

    • Carefully sweep up the solid material or absorbed liquid. Avoid creating dust. Use non-sparking tools.

    • Place all contaminated materials into a designated hazardous waste container.

  • Decontamination:

    • Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

    • All cleaning materials (wipes, paper towels) must also be disposed of as hazardous waste.[7]

  • Reporting: Report the incident to your supervisor and EHS department, in accordance with institutional policy.

Final Disposal Logistics: The Path to Destruction

The final disposal of 1-Chloro-4-(4-nitrophenoxy)benzene waste must be handled by a licensed and reputable hazardous waste disposal company.

  • Waste Characterization: This compound is a halogenated nitroaromatic solid. It is very likely to be classified under UN3077, Environmentally hazardous substance, solid, n.o.s., Class 9, Packing Group III . This classification is crucial for transportation manifests.

  • EPA Hazardous Waste Codes: Depending on how the waste was generated, it could fall under several EPA waste codes.

    • F-List: If mixed with or derived from certain spent halogenated solvents, it could be considered an F-listed waste (e.g., F002).[9]

    • U- or P-List: If it is a discarded, unused commercial chemical product, it could potentially be a U-listed waste.[10]

    • Characteristic Waste: The waste must be evaluated for the characteristics of toxicity (D-List). Given its aquatic toxicity, it may leach hazardous constituents. Your institution's EHS department will make the final determination for proper waste coding.

  • Treatment Method: The most common and effective disposal method for this type of waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[11] This process destroys the organic molecule, preventing its release into the environment.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and disposal of 1-Chloro-4-(4-nitrophenoxy)benzene, upholding the highest standards of scientific integrity and corporate responsibility.

References

  • CAS, a division of the American Chemical Society. (n.d.). 1-Chloro-4-(4-nitrophenoxy)benzene. CAS Common Chemistry. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 1-Chloro-4-(4-nitrophenoxy)benzene. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

  • Lehigh University Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]

  • CPAChem. (2023, January 16). Safety data sheet. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-4-(4-nitrophenoxy)-. NIST Chemistry WebBook. Retrieved January 24, 2026, from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Chem-Supply Pty Ltd. (2019, March 30). Nitrofen Standard - Safety Data Sheet. Retrieved from [Link]

  • National Aeronautics and Space Administration. (n.d.). APR8715.1 Chapter 38 – OSHA Regulated Chemicals with Expanded Health Standards. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1926.55 - Gases, vapors, fumes, dusts, and mists. Retrieved from [Link]

  • University of Rochester. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Nitrofen. Retrieved from [Link]

  • University of Toronto, Department of Chemistry. (n.d.). Standard Operating Procedure: Hazardous Waste Storage and Disposal. Retrieved from [Link]

  • EnviroServe. (n.d.). 6 Steps for Proper Hazardous Waste Disposal. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1028 - Benzene. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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